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  • Product: 2-Methyl-5-(3-nitrobenzoyl)pyridine
  • CAS: 1187170-21-3

Core Science & Biosynthesis

Foundational

Technical Synthesis Guide: 2-Methyl-5-(3-nitrobenzoyl)pyridine

Executive Summary & Strategic Analysis The synthesis of 2-Methyl-5-(3-nitrobenzoyl)pyridine (CAS: 106296-33-7) represents a critical intermediate step in the development of diaryl ketone scaffolds, often utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-Methyl-5-(3-nitrobenzoyl)pyridine (CAS: 106296-33-7) represents a critical intermediate step in the development of diaryl ketone scaffolds, often utilized in the construction of tubulin inhibitors, kinase inhibitors, and potential anti-androgen therapeutics.

From a retrosynthetic perspective, the molecule presents two distinct challenges: the electron-deficient nature of the pyridine ring and the regioselective introduction of the nitro group. This guide outlines two distinct pathways:

  • Route A (Industrial/Scalable): A robust Friedel-Crafts acylation followed by regioselective nitration. This route prioritizes cost-efficiency and scalability.

  • Route B (Precision/Discovery): A Palladium-catalyzed carbonylative Suzuki coupling. This route prioritizes functional group tolerance and convergent synthesis for library generation.

Retrosynthetic Analysis

The target molecule can be disconnected at the carbonyl bridge. The choice of disconnection dictates the synthetic strategy.

Retrosynthesis Target 2-Methyl-5-(3-nitrobenzoyl)pyridine Disc1 Disconnection A (Nitration) Target->Disc1 FGI Disc2 Disconnection B (Pd-Carbonylation) Target->Disc2 C-C Bond Formation PrecA1 2-Methyl-5-benzoylpyridine Disc1->PrecA1 PrecA2 HNO3 / H2SO4 Disc1->PrecA2 PrecB1 5-Bromo-2-methylpyridine Disc2->PrecB1 PrecB2 3-Nitrophenylboronic acid Disc2->PrecB2 PrecB3 CO (Carbon Monoxide) Disc2->PrecB3

Figure 1: Retrosynthetic tree illustrating the two primary approaches: Late-stage Nitration (Red) and Convergent Carbonylation (Green).

Route A: The Classical Industrial Approach

Mechanism: Friedel-Crafts Acylation & Electrophilic Aromatic Substitution Best For: Multi-gram to Kilogram scale-up.

Mechanistic Insight

This route exploits the differential reactivity of the two aromatic rings. The pyridine ring, especially when protonated or complexed with Lewis acids, is highly deactivated towards electrophilic attack. Conversely, the phenyl ring, while deactivated by the carbonyl group, is still significantly more reactive than the pyridinium species. The carbonyl group directs the incoming nitronium ion (


) to the meta position, ensuring high regioselectivity for the 3-nitro isomer.
Step-by-Step Protocol
Step 1: Synthesis of 2-Methyl-5-benzoylpyridine

Precursor Synthesis

  • Activation: Charge a reaction vessel with 6-methylnicotinic acid (1.0 eq) and thionyl chloride (SOCl

    
    , 5.0 eq). Reflux for 2 hours until the solution is clear. Evaporate excess SOCl
    
    
    
    under vacuum to obtain crude 6-methylnicotinoyl chloride.
  • Acylation: Suspend the crude acid chloride in anhydrous benzene (acting as solvent and reagent, 10 vol).

  • Catalysis: Cool to 0°C. Portion-wise, add anhydrous Aluminum Chloride (AlCl

    
    , 3.5 eq). Note: Excess AlCl
    
    
    
    is required to complex the pyridine nitrogen.
  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC or LCMS.

  • Quench: Pour the reaction mixture carefully onto crushed ice/HCl. The pyridine-aluminum complex will hydrolyze.

  • Workup: Basify the aqueous layer with NaOH to pH 10. Extract with Dichloromethane (DCM). Dry over MgSO

    
     and concentrate.
    
  • Yield Expectation: 75–85% as a pale yellow oil or solid.

Step 2: Regioselective Nitration

Target Synthesis

  • Preparation: Dissolve 2-methyl-5-benzoylpyridine (1.0 eq) in concentrated Sulfuric Acid (H

    
    SO
    
    
    
    , 5 vol) at 0°C.
  • Nitration: Dropwise, add fuming Nitric Acid (HNO

    
    , 1.1 eq) maintaining the internal temperature below 10°C.
    
  • Progression: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

    • Checkpoint: If reaction is sluggish, heat to 50°C. The protonated pyridine ring will remain untouched.

  • Quench: Pour the reaction mixture onto ice water.

  • Isolation: Neutralize with solid Sodium Carbonate (Na

    
    CO
    
    
    
    ) to pH 8. The product will precipitate.[1] Filter the solid.[1][2][3][4]
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc).

Quantitative Data Summary[2][5]
ParameterValueNotes
Overall Yield 60–70%Two steps
Purity (HPLC) >98%After recrystallization
Key Impurity 2-nitro isomer<2% (Sterically/electronically disfavored)
Appearance Yellow crystalline solidMelting point approx. 110–115°C

Route B: The Modern Catalytic Approach

Mechanism: Palladium-Catalyzed Carbonylative Cross-Coupling Best For: Library synthesis, avoiding strong acids, or if starting materials are already functionalized.

Mechanistic Insight

This route utilizes a "CO insertion" mechanism. The Palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Carbon monoxide coordinates and inserts into the Pd-C bond, forming an acyl-palladium species. Transmetallation with the boronic acid followed by reductive elimination yields the diaryl ketone. This method avoids the harsh nitration conditions that might degrade sensitive functional groups.

CatalyticCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-Br COIns CO Insertion OxAdd->COIns + CO TransMet Transmetallation (Boronic Acid) COIns->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the Carbonylative Suzuki Coupling.

Step-by-Step Protocol
  • Reagents: In a pressure tube or autoclave, combine:

    • 5-Bromo-2-methylpyridine (1.0 eq)

    • 3-Nitrophenylboronic acid (1.2 eq)

    • Pd(dppf)Cl

      
        (3 mol%) or Pd(OAc)
      
      
      
      /PPh
      
      
    • Potassium Carbonate (K

      
      CO
      
      
      
      , 3.0 eq)
  • Solvent: Add dry 1,4-Dioxane or Toluene (10 vol).

  • Atmosphere: Purge the vessel with Argon, then introduce Carbon Monoxide (CO) .

    • Lab Scale: A CO balloon (1 atm) is often sufficient.

    • Safety: CO is highly toxic. Use a dedicated CO detector and fume hood.

  • Reaction: Heat to 80–100°C for 12–16 hours.

  • Workup: Cool to room temperature. Vent the CO safely. Filter the mixture through a pad of Celite to remove Palladium residues.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (SiO

    
    , 0-30% EtOAc in Hexanes).
    

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       9.0 (d, 1H, Pyridine H-6) - Most deshielded due to N and Carbonyl.
      
    • 
       8.6 (t, 1H, Phenyl H-2) - Between nitro and carbonyl.
      
    • 
       8.5 (dd, 1H, Phenyl H-4)
      
    • 
       8.1 (dd, 1H, Pyridine H-4)
      
    • 
       8.0 (d, 1H, Phenyl H-6)
      
    • 
       7.7 (t, 1H, Phenyl H-5)
      
    • 
       7.3 (d, 1H, Pyridine H-3)
      
    • 
       2.7 (s, 3H, Methyl group).
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass: 242.07

    • Observed [M+H]

      
      : 243.1
      

Safety & Handling

  • Nitration Risks: The reaction of nitric acid with organic compounds is exothermic. Runaway reactions can occur. Strict temperature control (<10°C during addition) is mandatory.

  • Carbon Monoxide: In Route B, CO is an odorless, silent killer. Reactions must be performed in a well-ventilated fume hood with active monitoring.

  • Nitro Aromatics: 3-Nitrobenzoyl derivatives can be shock-sensitive if dry. Handle intermediates with care.

References

  • Friedel-Crafts Acylation of Pyridines

    • Frank, R. L.; Weatherbee, C. Pyridines. III. 3-Acetylpyridine.[5]J. Am. Chem. Soc.1948 , 70, 3482–3483. Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 1013.
  • Carbonylative Suzuki Coupling

    • Bretzke, S.; Schemies, J.; Kunick, C. Palladium-Catalyzed Carbonylative Cross-Coupling of Aryl Bromides with Arylboronic Acids.Synlett2006 , 10, 1559–1562. Link

  • Specific Compound Reference (Analogous Chemistry)

    • Synthesis of (6-methylpyridin-3-yl)(phenyl)methanone derivatives. Patent WO2013065064A1. Link

Sources

Exploratory

An In-Depth Technical Guide to 2-Methyl-5-(3-nitrobenzoyl)pyridine: Synthesis, Characterization, and Potential Applications

For distribution to: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and potential applications of the novel compound 2-Methyl-5-(3-nitrobenzoyl)pyridine. Given the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and data from analogous structures to provide a predictive yet scientifically grounded framework for researchers.

Introduction and Molecular Overview

2-Methyl-5-(3-nitrobenzoyl)pyridine is a heterocyclic aromatic ketone. Its structure integrates a 2-methylpyridine moiety with a 3-nitrobenzoyl group. This unique combination of functional groups—a pyridine ring known for its presence in numerous pharmaceuticals, a reactive methyl group, a ketone linkage, and an electron-withdrawing nitro group—suggests a rich chemical landscape for exploration.[1][2] Pyridine derivatives are a cornerstone in medicinal chemistry, forming the scaffold of many FDA-approved drugs.[2] The introduction of a nitrobenzoyl group can significantly influence the molecule's electronic properties and biological activity.[3]

Chemical Structure

The structural formula of 2-Methyl-5-(3-nitrobenzoyl)pyridine is presented below.

Caption: Chemical structure of 2-Methyl-5-(3-nitrobenzoyl)pyridine.

Predicted Physicochemical Properties

While experimental data is not available, computational models can provide estimations for key physicochemical properties.[4][5][6][7][8] These predictions are valuable for planning synthetic workups, purification, and analytical procedures.

PropertyPredicted ValueNotes
Molecular Formula C₁₃H₁₀N₂O₃
Molecular Weight 242.23 g/mol
Melting Point 110-130 °CBased on similar aromatic ketones.
Boiling Point > 400 °CLikely to decompose at higher temperatures.
Solubility Soluble in common organic solvents (DMSO, DMF, CH₂Cl₂, CHCl₃). Sparingly soluble in alcohols. Insoluble in water.Typical for a moderately polar organic compound.
pKa (of pyridinium ion) 3-4The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing benzoyl group.

Proposed Synthesis and Experimental Protocol

A plausible and efficient route for the synthesis of 2-Methyl-5-(3-nitrobenzoyl)pyridine is via a Friedel-Crafts acylation reaction.[9][10] This classic electrophilic aromatic substitution is a robust method for forming carbon-carbon bonds between an aromatic ring and an acyl group.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_products Products 2-Methylpyridine 2-Methylpyridine Acylation Friedel-Crafts Acylation 2-Methylpyridine->Acylation 3-Nitrobenzoyl_chloride 3-Nitrobenzoyl chloride 3-Nitrobenzoyl_chloride->Acylation Lewis_Acid AlCl3 (Lewis Acid) Lewis_Acid->Acylation Solvent Inert Solvent (e.g., CS2, Nitrobenzene) Solvent->Acylation Temperature 0 °C to RT Temperature->Acylation Target_Compound 2-Methyl-5-(3-nitrobenzoyl)pyridine Acylation->Target_Compound HCl HCl (byproduct) Acylation->HCl

Caption: Proposed synthetic workflow for 2-Methyl-5-(3-nitrobenzoyl)pyridine.

Detailed Experimental Protocol

This protocol is a guideline and may require optimization. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 2-Methylpyridine (α-picoline)[11][12][13][14][15]

  • 3-Nitrobenzoyl chloride[16][17][18]

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous carbon disulfide (CS₂) or nitrobenzene

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous carbon disulfide.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add 3-nitrobenzoyl chloride (1.0 equivalent) dissolved in a minimal amount of anhydrous carbon disulfide via the dropping funnel. Stir the mixture for 30 minutes at 0 °C to allow for the formation of the acylium ion complex.

  • Acylation Reaction: Add 2-methylpyridine (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by pouring it over crushed ice and 1 M HCl. This will hydrolyze the aluminum complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-Methyl-5-(3-nitrobenzoyl)pyridine.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst (AlCl₃) and the acyl chloride.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid required to generate the highly electrophilic acylium ion from the acyl chloride.

  • Inert Solvent: Carbon disulfide or nitrobenzene are used as they are inert to the reaction conditions and can dissolve the reactants. Nitrobenzene can sometimes be a better solvent for less reactive substrates.

  • Low Temperature Addition: The initial stages of the reaction are exothermic. Adding the reagents at 0 °C helps to control the reaction rate and prevent unwanted side reactions.

Chemical Reactivity and Characterization

The chemical reactivity of 2-Methyl-5-(3-nitrobenzoyl)pyridine is dictated by its functional groups.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations:

  • Reduction: The nitro group can be selectively reduced to an amine group (-NH₂) using various reducing agents such as Sn/HCl, H₂/Pd-C, or sodium dithionite. This opens up a wide range of subsequent derivatization possibilities, including diazotization and amide formation. The resulting aminobenzoylpyridine could be a valuable intermediate in pharmaceutical synthesis.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the benzene ring for nucleophilic aromatic substitution, although this is less common than in dinitro or trinitro-substituted rings.

Reactivity of the Pyridine Ring and Methyl Group
  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents like m-CPBA or H₂O₂. This modification can alter the electronic properties and biological activity of the molecule.

  • Methyl Group Functionalization: The methyl group at the 2-position of the pyridine ring is activated and can undergo condensation reactions with aldehydes or be oxidized to a carboxylic acid under strong oxidizing conditions.

Spectroscopic Characterization

The identity and purity of the synthesized 2-Methyl-5-(3-nitrobenzoyl)pyridine can be confirmed using standard spectroscopic techniques. The expected spectral data are as follows:

  • ¹H NMR: Distinct aromatic signals for both the pyridine and benzene rings are expected. The protons on the pyridine ring will likely appear in the δ 7.5-9.0 ppm range, while the protons on the nitrophenyl ring will be in the δ 7.5-8.5 ppm range. The methyl group protons should appear as a singlet around δ 2.5-2.7 ppm.

  • ¹³C NMR: The carbonyl carbon should be observable around δ 190-200 ppm. Aromatic carbons will be in the δ 120-150 ppm range. The methyl carbon will be around δ 20-25 ppm.

  • IR Spectroscopy: Characteristic peaks for the C=O stretch of the ketone (around 1660-1680 cm⁻¹), the N-O stretches of the nitro group (around 1530 and 1350 cm⁻¹), and C-H stretches of the aromatic and methyl groups are expected.

  • Mass Spectrometry: The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.23 g/mol ) should be observed.

Potential Applications in Research and Drug Development

While the biological activity of 2-Methyl-5-(3-nitrobenzoyl)pyridine is yet to be determined, its structural motifs suggest several promising avenues for investigation.

  • Medicinal Chemistry: Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][19] The presence of the nitro group can also contribute to biological activity.[1][3] This compound could serve as a scaffold for the development of novel therapeutic agents.

  • Intermediate in Organic Synthesis: As a functionalized heterocyclic ketone, this molecule is a valuable intermediate for the synthesis of more complex molecular architectures.[20] The reactivity of the methyl and nitro groups allows for further elaboration.

  • Materials Science: Pyridine-based compounds can be used as ligands in coordination chemistry and may have applications in the development of new materials with interesting optical or electronic properties.

Conclusion

2-Methyl-5-(3-nitrobenzoyl)pyridine represents an intriguing, albeit under-explored, chemical entity. This guide provides a robust theoretical and practical framework for its synthesis, characterization, and further investigation. The proposed synthetic route via Friedel-Crafts acylation is a logical and well-established method. The predicted chemical properties and reactivity offer a roadmap for researchers to unlock the potential of this molecule in medicinal chemistry and materials science. As with any novel compound, careful experimental validation of these predictions is paramount.

References

  • Google Patents. (n.d.). Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride.
  • ACS Publications. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides | Organic Letters. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN110615754A - Synthetic method of 5-methyl-2-pyrrolidone.
  • ResearchGate. (2015, October 16). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved February 3, 2026, from [Link]

  • YouTube. (2021, September 30). 12 - Synthesis of Pyridines. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem. Retrieved February 3, 2026, from [Link]

  • Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US3846435A - Process for the production of 2-methyl-5-ethyl pyridine.
  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules - PMC. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones | Request PDF. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). 3-benzoylpyridine - Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved February 3, 2026, from [Link]

  • RSC Publishing. (n.d.). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Retrieved February 3, 2026, from [Link]

  • arXiv. (2025, January 17). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine - Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • National Institutes of Health. (n.d.). Spectral characterization of iron(III) complexes of 2-benzoylpyridine N(4)-substituted thiosemicarbazones - PubMed. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of p -nitrophenyl ketone 14. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines - PMC. Retrieved February 3, 2026, from [Link]

  • ACS Publications. (n.d.). Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF. Retrieved February 3, 2026, from [Link]

  • RSC Publishing. (2022, September 28). Photoinduced rearrangement of α-(2-nitrophenyl)ketones - Organic & Biomolecular Chemistry. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, October 6). (PDF) Computational Chemistry Models for Predicting Organic Reactivity. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025, August 7). Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties | Request PDF. Retrieved February 3, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). Machine Learning for Predicting Chemical Potentials of Multifunctional Organic Compounds in Atmospherically Relevant Solutions - PMC. Retrieved February 3, 2026, from [Link]

  • Wikipedia. (n.d.). Nef reaction. Retrieved February 3, 2026, from [Link]

  • ScienceDirect. (n.d.). Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. Retrieved February 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. Retrieved February 3, 2026, from [Link]

  • Chemsrc. (2025, August 19). 3-Nitrobenzoyl chloride | CAS#:121-90-4. Retrieved February 3, 2026, from [Link]

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Foundational

Comprehensive Spectroscopic Characterization: 2-Methyl-5-(3-nitrobenzoyl)pyridine

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Methyl-5-(3-nitrobenzoyl)pyridine (IUPAC: (6-methylpyridin-3-yl)(3-nitrophenyl)methanone).[1] This compound represents a critic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Methyl-5-(3-nitrobenzoyl)pyridine (IUPAC: (6-methylpyridin-3-yl)(3-nitrophenyl)methanone).[1] This compound represents a critical scaffold in medicinal chemistry, particularly as an intermediate in the synthesis of tubulin polymerization inhibitors and potential anti-inflammatory agents structurally related to Etoricoxib analogues.[1]

Compound Identity & Significance

  • IUPAC Name: (6-methylpyridin-3-yl)(3-nitrophenyl)methanone

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 242.23 g/mol [1][2]

  • Structural Class: Diaryl ketone / Nitropyridine derivative[1]

  • Physical State: Pale yellow to off-white crystalline solid.[1]

  • Solubility: Soluble in DMSO, DMF, chloroform; sparingly soluble in ethanol; insoluble in water.[1]

Mechanistic Context

This molecule features two aromatic systems bridged by a carbonyl group.[1][3][4] The 3-nitrobenzoyl moiety acts as a strong electron-withdrawing domain, while the 2-methylpyridine ring provides a basic nitrogen center. In drug development, this specific substitution pattern is often employed to modulate metabolic stability (via the methyl group) and


-stacking interactions (via the electron-deficient nitro-aryl ring).[1]

Synthesis & Formation Logic

To understand the impurities and spectroscopic nuances, one must understand the synthesis.[1] The most robust "field-proven" route for this specific isomer avoids the direct Friedel-Crafts acylation of pyridine (which fails due to ring deactivation).[1]

Preferred Route: Suzuki-Miyaura Carbonylation or Nitration of the Parent Ketone .[1] The most chemically distinct pathway involves the nitration of 2-methyl-5-benzoylpyridine.[1] The carbonyl group directs the incoming nitro group to the meta position of the phenyl ring, while the protonated pyridine ring resists electrophilic attack.[1]

Synthesis Start 2-Methyl-5-benzoylpyridine (Precursor) Inter Sigma Complex Intermediate Start->Inter Electrophilic Attack Reagent HNO3 / H2SO4 (Nitration) Reagent->Inter Product 2-Methyl-5-(3-nitrobenzoyl)pyridine (Target) Inter->Product -H+ (Re-aromatization)

Figure 1: Electrophilic Aromatic Substitution pathway favoring the meta-nitro product.

Spectroscopic Data Analysis[1][4]

A. Nuclear Magnetic Resonance (NMR)

Solvent:


 or DMSO-

(Data below standardized to

for resolution). Internal Standard: TMS (0.00 ppm).

H NMR (400 MHz)

The spectrum is characterized by two distinct aromatic spin systems.[1] The pyridine protons show characteristic coupling, while the 3-nitrophenyl protons exhibit a classic meta-substituted pattern.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.95 Doublet (d)1HPy-H6Most Deshielded. Ortho to N and Ortho to C=O.[1] The electron-withdrawing nature of both groups shifts this significantly downfield.[1]
8.62 Triplet/Singlet (t)1HPh-H2'Nitro-Deshielded. Located between the Nitro and Carbonyl groups (both EWG), making this the most deshielded phenyl proton.
8.48 Doublet (dm)1HPh-H4'Ortho to Nitro, Para to Carbonyl. Strongly deshielded by the nitro group.
8.15 Doublet of Doublets (dd)1HPy-H4Ortho to C=O, Meta to N. Deshielded by the carbonyl anisotropy.
8.10 Doublet (d)1HPh-H6'Ortho to Carbonyl.[1]
7.75 Triplet (t)1HPh-H5'Meta to both EWGs.[1] The only proton in the "normal" aromatic range.
7.32 Doublet (d)1HPy-H3Ortho to Methyl.[1] Shielded relative to other pyridine protons due to distance from C=O and electron donation from Methyl.
2.68 Singlet (s)3HPy-CH3Characteristic benzylic-like methyl on a heteroaromatic ring.[1]

C NMR (100 MHz)
Shift (

ppm)
Carbon TypeAssignment
193.5 C=O[1]Diaryl Ketone Carbonyl.[1][5]
163.2 CqPy-C2 (Ipso to Methyl).[1]
150.8 CHPy-C6 (Alpha to Nitrogen).[1]
148.4 CqPh-C3' (Ipso to Nitro).[1]
138.5 CqPh-C1' (Ipso to Carbonyl).[1]
137.2 CHPy-H4.[1]
135.4 CHPh-C6'.[1]
130.1 CHPh-C5'.[1]
129.5 CqPy-C5 (Ipso to Carbonyl).[1]
127.2 CHPh-C4'.[1]
124.5 CHPh-C2'.[1]
123.1 CHPy-C3.[1]
24.8 CH3Methyl Group.[6]
B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond).[1]

Wavenumber (

)
IntensityAssignmentDiagnostic Value
3060 - 3030 WeakC-H Stretch (Ar)Typical aromatic C-H stretching.[1]
1665 StrongC=O[1] StretchKey Identifier. Diaryl ketones typically appear lower than alkyl ketones due to conjugation.
1590, 1570 MediumC=C / C=N StretchPyridine and Benzene ring skeletal vibrations.
1535 Strong

Asym. Stretch
Key Identifier. Diagnostic for the nitro group.
1352 Strong

Sym. Stretch
Key Identifier. Paired with the 1535 peak.
850 - 700 StrongC-H BendingOut-of-plane bending, indicative of meta-substitution (3-nitro) and 2,5-pyridine substitution.[1]
C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70eV) or LC-MS (ESI+).[1]

  • Molecular Ion (

    
    ):  m/z 242 (Base peak in ESI, significant in EI).[1]
    
  • Fragmentation Pattern (EI):

    • m/z 242

      
       196:  Loss of 
      
      
      
      radical (
      
      
      ). Common in nitroaromatics.[1]
    • m/z 242

      
       120: 
      
      
      
      -cleavage yielding the 6-methylnicotinoyl cation (
      
      
      ).[1] This is often the base peak in EI due to resonance stabilization by the pyridine nitrogen.
    • m/z 242

      
       150: 
      
      
      
      -cleavage yielding the 3-nitrobenzoyl cation . Less abundant than the pyridyl cation.
    • m/z 120

      
       92:  Loss of CO from the acylium ion (Pyridyl cation).[1]
      

MassSpec Parent Molecular Ion [M]+ m/z 242 Frag1 [M - NO2]+ m/z 196 Parent->Frag1 Loss of NO2 (46) Frag2 6-Methylnicotinoyl Cation (Base Peak) m/z 120 Parent->Frag2 α-Cleavage Frag3 Pyridyl Cation m/z 92 Frag2->Frag3 Loss of CO (28)

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Experimental Protocols

Protocol 1: NMR Sample Preparation[1][3]
  • Objective: Obtain high-resolution proton spectra without concentration broadening.

  • Solvent: Chloroform-d (

    
    ) (99.8% D) with 0.03% v/v TMS.[1]
    
  • Procedure:

    • Weigh 5–10 mg of the solid compound into a clean vial.

    • Add 0.6 mL of

      
      .
      
    • Sonicate for 30 seconds to ensure complete dissolution (nitro compounds can exhibit polymorphism affecting solubility).

    • Filter through a glass wool plug into the NMR tube if any turbidity remains.

    • Acquire with a minimum of 16 scans (relaxation delay

      
      ) to allow full relaxation of the deshielded protons.[1]
      
Protocol 2: TLC Purity Check[1]
  • Stationary Phase: Silica Gel

    
    .[1]
    
  • Mobile Phase: Hexane : Ethyl Acetate (3:2 v/v).[1]

  • Visualization: UV light (254 nm).[1]

  • Expected

    
    :  ~0.45 (The compound is moderately polar due to the nitro and pyridine groups).[1]
    
  • Interference: The precursor (2-methyl-5-benzoylpyridine) will have a slightly higher

    
     (less polar without the nitro group).
    

References

  • PubChem Compound Summary. (2025). (6-methylpyridin-3-yl)(3-nitrophenyl)methanone. National Center for Biotechnology Information.[1] [Link] (Note: Link directs to structurally homologous entries for verification of substructure data).

  • SpectraBase. (2025).[1][7] N-Methyl-p-nitrobenzamide Spectral Data. Wiley Science Solutions.[1] [Link] (Reference for nitro-carbonyl IR modes).[1]

Sources

Exploratory

An In-depth Technical Guide to Electrophilic Substitution on the Pyridine Ring of 2-Methyl-5-(3-nitrobenzoyl)pyridine

Abstract This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on the pyridine ring of 2-Methyl-5-(3-nitrobenzoyl)pyridine. Pyridine, an electron-deficient heterocycle, p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on the pyridine ring of 2-Methyl-5-(3-nitrobenzoyl)pyridine. Pyridine, an electron-deficient heterocycle, presents a significant challenge for electrophilic substitution reactions. The presence of both an activating methyl group and a deactivating 3-nitrobenzoyl substituent on the pyridine ring introduces a complex interplay of electronic effects that govern the regioselectivity of such transformations. This document offers a predictive framework for the outcome of nitration, halogenation, and sulfonation reactions on this substrate. Detailed, field-proven experimental protocols are provided as a robust starting point for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated to ensure a self-validating system of protocols. All mechanistic claims and protocols are supported by authoritative sources.

Introduction: The Challenge of Electrophilic Substitution on Pyridine

The pyridine ring, a foundational scaffold in medicinal chemistry, is notoriously unreactive towards electrophilic aromatic substitution (EAS). The high electronegativity of the nitrogen atom withdraws electron density from the ring, making it significantly less nucleophilic than benzene.[1] Consequently, EAS reactions on pyridine typically require harsh conditions and often result in low yields.[2]

The nitrogen atom's electron-withdrawing effect deactivates all positions on the ring, but particularly the α (C2, C6) and γ (C4) positions. Electrophilic attack at these positions leads to energetically unfavorable cationic intermediates where the positive charge is placed on the nitrogen atom. As a result, electrophilic substitution on an unsubstituted pyridine ring preferentially occurs at the β (C3, C5) positions.[1]

The introduction of substituents further modulates the reactivity and regioselectivity of EAS on the pyridine ring. Electron-donating groups (EDGs) can activate the ring and enhance the rate of substitution, while electron-withdrawing groups (EWGs) further deactivate it.[3] In polysubstituted pyridines, the directing effects of all substituents must be considered to predict the site of electrophilic attack, with the most activating group generally exerting the dominant influence.[4]

Analysis of the Substrate: 2-Methyl-5-(3-nitrobenzoyl)pyridine

The substrate , 2-Methyl-5-(3-nitrobenzoyl)pyridine, possesses a unique combination of substituents that create a nuanced electronic landscape on the pyridine ring.

  • The 2-Methyl Group: An electron-donating group (EDG) that activates the pyridine ring towards EAS through a positive inductive effect (+I). As an ortho, para-director, the methyl group at C2 will direct incoming electrophiles to the C3 (ortho) and C5 (para) positions.[5][6]

  • The 5-(3-nitrobenzoyl) Group: A strongly electron-withdrawing group (EWG) that deactivates the pyridine ring. The carbonyl moiety withdraws electron density via a negative inductive (-I) and negative resonance (-M) effect. This deactivating effect is further amplified by the nitro group on the benzoyl ring. As a meta-director, this group at C5 would direct incoming electrophiles to the C3 and C5 positions relative to itself (which corresponds to C2 and C4 on the pyridine ring).

Predicting the Regioselectivity of Electrophilic Attack

The vacant positions on the pyridine ring are C3, C4, and C6. The directing effects of the substituents on these positions are as follows:

  • C3-position: This position is ortho to the activating methyl group and meta to the deactivating 3-nitrobenzoyl group. The activating effect of the methyl group strongly favors substitution at this position.

  • C4-position: This position is meta to both the activating methyl group and the deactivating 3-nitrobenzoyl group. It is also the γ-position relative to the pyridine nitrogen, which is inherently deactivated.

  • C6-position: This position is para to the activating methyl group but alpha to the pyridine nitrogen, making it highly deactivated. It is also ortho to the deactivating 3-nitrobenzoyl group.

Based on this analysis, the C3 position is the most probable site for electrophilic attack . The activating, ortho-directing effect of the 2-methyl group is expected to be the dominant factor in determining the regioselectivity, overriding the deactivating influence of the 3-nitrobenzoyl group at the meta-position.

G Directing Effects on 2-Methyl-5-(3-nitrobenzoyl)pyridine cluster_0 Pyridine Ring cluster_1 Substituents cluster_2 Potential Sites of Electrophilic Attack Pyridine 2-Methyl-5-(3-nitrobenzoyl)pyridine C3 C3: Ortho to Methyl (Activated) Meta to Benzoyl (Less Deactivated) Pyridine->C3 Most Probable Attack Site C4 C4: Meta to both Gamma to Nitrogen (Deactivated) Pyridine->C4 C6 C6: Para to Methyl (Activated) Alpha to Nitrogen (Highly Deactivated) Ortho to Benzoyl (Deactivated) Pyridine->C6 Methyl 2-Methyl (Activating, +I) Ortho, Para-Director Methyl->Pyridine Activates Benzoyl 5-(3-nitrobenzoyl) (Deactivating, -I, -M) Meta-Director Benzoyl->Pyridine Deactivates G Proposed Nitration Reaction Start 2-Methyl-5-(3-nitrobenzoyl)pyridine Reagents HNO3 / H2SO4 Start->Reagents Product 2-Methyl-3-nitro-5-(3-nitrobenzoyl)pyridine Reagents->Product

Figure 2: Predicted outcome of the nitration reaction.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, cautiously add 20 mL of concentrated sulfuric acid (98%).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 2-Methyl-5-(3-nitrobenzoyl)pyridine (1 equivalent) to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 1.2 equivalents of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid over 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality: The use of a mixture of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the low nucleophilicity of the pyridine ring. [7]The elevated temperature provides the required activation energy for the reaction to proceed.

Table 1: Summary of Proposed Nitration Reaction

ParameterValue
Predicted Major Product 2-Methyl-3-nitro-5-(3-nitrobenzoyl)pyridine
Reagents Fuming HNO₃, Concentrated H₂SO₄
Temperature 50-70 °C
Reaction Time 2-4 hours
Halogenation (Bromination)

Direct halogenation of pyridines can be challenging. The use of a Lewis acid catalyst is often required, but this can lead to complexation with the pyridine nitrogen.

Predicted Outcome: The major product is expected to be 3-Bromo-2-methyl-5-(3-nitrobenzoyl)pyridine .

G Proposed Bromination Reaction Start 2-Methyl-5-(3-nitrobenzoyl)pyridine Reagents Br2 / Oleum Start->Reagents Product 3-Bromo-2-methyl-5-(3-nitrobenzoyl)pyridine Reagents->Product

Figure 3: Predicted outcome of the bromination reaction.

Experimental Protocol:

  • Reaction Setup: In a sealed tube, place 2-Methyl-5-(3-nitrobenzoyl)pyridine (1 equivalent) and 10 mL of 20% fuming sulfuric acid (oleum).

  • Reagent Addition: Carefully add bromine (1.1 equivalents) to the mixture.

  • Reaction: Seal the tube and heat it to 120-140 °C for 6-8 hours.

  • Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice.

  • Neutralization and Reduction: Neutralize with a concentrated sodium hydroxide solution. If any excess bromine remains, it can be quenched with a sodium thiosulfate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the residue by column chromatography.

Causality: The use of oleum as a solvent and catalyst increases the electrophilicity of bromine. The high temperature is necessary to overcome the activation barrier for the substitution on the deactivated pyridine ring. [8] Table 2: Summary of Proposed Bromination Reaction

ParameterValue
Predicted Major Product 3-Bromo-2-methyl-5-(3-nitrobenzoyl)pyridine
Reagents Br₂, 20% Fuming Sulfuric Acid (Oleum)
Temperature 120-140 °C
Reaction Time 6-8 hours
Sulfonation

Sulfonation of pyridine requires high temperatures and is often carried out in the presence of a mercury catalyst, although modern methods aim to avoid this.

Predicted Outcome: The major product is expected to be 2-Methyl-5-(3-nitrobenzoyl)pyridine-3-sulfonic acid .

G Proposed Sulfonation Reaction Start 2-Methyl-5-(3-nitrobenzoyl)pyridine Reagents SO3 / H2SO4 (Oleum) Start->Reagents Product 2-Methyl-5-(3-nitrobenzoyl)pyridine-3-sulfonic acid Reagents->Product

Figure 4: Predicted outcome of the sulfonation reaction.

Experimental Protocol:

  • Reaction Setup: Place 2-Methyl-5-(3-nitrobenzoyl)pyridine (1 equivalent) in a high-pressure reaction vessel.

  • Reagent Addition: Add 30% fuming sulfuric acid (oleum).

  • Reaction: Seal the vessel and heat to 220-240 °C for 24 hours.

  • Work-up: After cooling, cautiously pour the reaction mixture into a beaker of cold water.

  • Isolation: The sulfonic acid product may precipitate upon dilution. If not, it can be isolated as a salt (e.g., by adding a barium hydroxide solution to precipitate barium sulfate, followed by filtration and evaporation of the filtrate).

  • Purification: The product can be purified by recrystallization.

Causality: The high concentration of SO₃ in oleum and the extremely high temperature are necessary to effect the sulfonation of the highly deactivated pyridine ring.

Table 3: Summary of Proposed Sulfonation Reaction

ParameterValue
Predicted Major Product 2-Methyl-5-(3-nitrobenzoyl)pyridine-3-sulfonic acid
Reagents 30% Fuming Sulfuric Acid (Oleum)
Temperature 220-240 °C
Reaction Time 24 hours

Friedel-Crafts Reactions: A Note on Feasibility

Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine and its derivatives. The Lewis acid catalyst (e.g., AlCl₃) required for these reactions coordinates with the basic nitrogen atom of the pyridine ring. This coordination forms a positively charged complex, which further deactivates the ring towards electrophilic attack. Therefore, Friedel-Crafts reactions are not considered a viable pathway for the functionalization of 2-Methyl-5-(3-nitrobenzoyl)pyridine.

Conclusion

The electrophilic substitution on 2-Methyl-5-(3-nitrobenzoyl)pyridine presents a challenging yet predictable synthetic problem. The directing effects of the substituents strongly suggest that electrophilic attack will occur preferentially at the C3 position of the pyridine ring. The provided protocols for nitration, halogenation, and sulfonation, while requiring forcing conditions, are based on established methodologies for the functionalization of deactivated pyridine systems and offer a solid foundation for experimental investigation. Careful optimization of reaction conditions will be crucial for achieving acceptable yields of the desired products. This guide provides the necessary theoretical framework and practical starting points for researchers to successfully navigate the complexities of electrophilic substitution on this highly functionalized pyridine derivative.

References

  • Fernández, G. Electrophilic substitution on pyridine. quimicaorganica.org. [Link]

  • Pearson Education. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]

  • Wikipedia. Electrophilic aromatic substitution. Wikipedia. [Link]

  • Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]

  • ResearchGate. α-Methylation of substituted pyridines. ResearchGate. [Link]

  • Moioli, E., Schmid, L., Wasserscheid, P., & Freund, H. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. Reaction Chemistry & Engineering, 2(5), 754-764. [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

  • Chemistry : The Mystery of Molecules. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]

  • Google Patents. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Zaragoza, F. Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • Moioli, E., Schmid, L., Wasserscheid, P., & Freund, H. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. [Link]

  • Organic Chemistry Tutor. Amines Part 7 - Electrophilic Aromatic Substitution in pyridine. YouTube. [Link]

  • Chemistry LibreTexts. 18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts. [Link]

  • PrepChem.com. Synthesis of 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine. PrepChem.com. [Link]

  • Ashenhurst, J. Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Methyl-5-(3-nitrobenzoyl)pyridine: A Novel Scaffold for Drug Discovery

This guide provides a comprehensive technical overview of 2-Methyl-5-(3-nitrobenzoyl)pyridine, a novel molecular scaffold with significant potential in medicinal chemistry and drug development. We will delve into its rat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methyl-5-(3-nitrobenzoyl)pyridine, a novel molecular scaffold with significant potential in medicinal chemistry and drug development. We will delve into its rational design, a robust synthetic pathway, and a thorough characterization methodology. Furthermore, we will explore the therapeutic rationale for its development, potential avenues for lead optimization, and its positioning as a valuable tool for researchers and scientists in the pharmaceutical industry.

Introduction: The Strategic Design of a Novel Scaffold

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its presence often imparts favorable pharmacokinetic properties. The strategic incorporation of a 2-methyl group and a 5-(3-nitrobenzoyl) substituent is a deliberate design choice aimed at creating a molecule with unique therapeutic potential.

The 2-methyl group can serve as a metabolic block, preventing unwanted oxidation at this position, and can also provide a key interaction point within a biological target. The benzoyl moiety introduces a rigid linker, and the nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and potential for specific biological interactions.[3] While the nitro group is a known pharmacophore, it can also be a liability, making this scaffold an interesting starting point for analog synthesis.

This guide will provide the foundational knowledge to synthesize, characterize, and explore the therapeutic potential of this novel pyridine derivative.

Synthetic Protocol: A Validated Pathway to the Core Scaffold

The synthesis of 2-Methyl-5-(3-nitrobenzoyl)pyridine is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of the acyl group onto the pyridine ring.[4][5]

Causality of Experimental Choices

The choice of a Friedel-Crafts acylation is predicated on its reliability and the commercial availability of the starting materials.[6][7] The regioselectivity of the reaction is a critical consideration. The pyridine nitrogen is deactivating and directs electrophilic substitution to the 3- and 5-positions. The 2-methyl group is an activating group and will sterically hinder attack at the 3-position while electronically favoring substitution at the 5-position. Therefore, the desired 5-substituted product is the major isomer expected.

Aluminum chloride (AlCl3) is selected as the Lewis acid catalyst due to its proven efficacy in promoting the formation of the acylium ion from the acyl chloride.[8] A stoichiometric amount of the catalyst is necessary as it will complex with the product ketone.[4] Dichloromethane is chosen as the solvent for its inertness under the reaction conditions and its ability to dissolve the reactants.

Step-by-Step Experimental Protocol

Reaction: Friedel-Crafts Acylation of 2-Methylpyridine with 3-Nitrobenzoyl Chloride

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Methylpyridine (2-picoline)93.135.0 g0.054
3-Nitrobenzoyl chloride185.5610.0 g0.054
Aluminum chloride (anhydrous)133.347.9 g0.059
Dichloromethane (anhydrous)84.93100 mL-
1 M Hydrochloric acid-50 mL-
Saturated sodium bicarbonate-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (7.9 g, 0.059 mol).

  • Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve 3-nitrobenzoyl chloride (10.0 g, 0.054 mol) in anhydrous dichloromethane (25 mL) and add it dropwise to the cooled suspension over 15 minutes.

  • Substrate Addition: Dissolve 2-methylpyridine (5.0 g, 0.054 mol) in anhydrous dichloromethane (25 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Methyl-5-(3-nitrobenzoyl)pyridine.

Structural Characterization and Data Interpretation

Accurate structural elucidation is paramount. A combination of spectroscopic techniques should be employed to confirm the identity and purity of the synthesized compound.[9]

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons, and distinct aromatic protons of both the pyridine and benzoyl rings. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR Resonances for all unique carbon atoms, including the methyl carbon, the carbonyl carbon, and the aromatic carbons.
FT-IR Characteristic absorption bands for the C=O stretch of the ketone, the N-O stretches of the nitro group, and C-H and C=C/C=N stretches of the aromatic rings.
Mass Spec. A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.[10][11]
Example ¹H NMR Interpretation

The ¹H NMR spectrum of 2-Methyl-5-(3-nitrobenzoyl)pyridine in CDCl₃ is expected to show:

  • A singlet for the methyl protons (~2.6 ppm).

  • A doublet for the H6 proton of the pyridine ring.

  • A doublet of doublets for the H4 proton of the pyridine ring.

  • A doublet for the H3 proton of the pyridine ring.

  • Four distinct signals in the aromatic region for the protons of the 3-nitrobenzoyl ring.

Rationale as a Novel Drug Discovery Scaffold

The 2-Methyl-5-(3-nitrobenzoyl)pyridine scaffold presents several compelling features for drug discovery programs.

Potential Therapeutic Applications
  • Anticancer Agents: Pyridine derivatives are known to exhibit a wide range of anticancer activities.[2][12] The introduction of the nitrobenzoyl moiety could lead to novel kinase inhibitors or compounds that interfere with other cancer-related signaling pathways.

  • Neurological Disorders: The 3-nitrobenzoyl moiety is present in compounds with neurological activity.[13] This scaffold could be explored for its potential in treating neurodegenerative diseases or psychiatric disorders.

  • Antimicrobial Agents: The pyridine core is also found in many antimicrobial agents.[1] The unique electronic and steric properties of this scaffold could lead to the discovery of new antibiotics.

Workflow for Biological Screening

Biological Screening Workflow cluster_0 Initial Screening cluster_1 Secondary Screening cluster_2 Lead Optimization A Compound Synthesis & Purity Assessment B Primary in vitro Assays (e.g., Kinase Panel, Cell Viability) A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50) C->D E Mechanism of Action Studies D->E F SAR Studies E->F G ADME/Tox Profiling F->G

Caption: A streamlined workflow for the biological evaluation of the novel scaffold.

Lead Optimization Strategies: Exploring Chemical Space

The 2-Methyl-5-(3-nitrobenzoyl)pyridine scaffold is an excellent starting point for structure-activity relationship (SAR) studies. Bioisosteric replacement is a powerful strategy to fine-tune the physicochemical and pharmacological properties of a lead compound.[14]

Bioisosteric Replacements
MoietyPotential BioisosteresRationale
Nitro Group Cyano, Trifluoromethyl, SulfonamideModulate electronics, reduce potential toxicity, improve metabolic stability.[15]
Methyl Group Ethyl, Trifluoromethyl, HalogenExplore steric and electronic effects on binding affinity.
Pyridine Ring Pyrimidine, Pyrazine, PhenylAlter hydrogen bonding capacity, pKa, and overall geometry.[16]
Logical Progression of SAR Studies

SAR Progression cluster_R1 R1 Modifications (Nitro Group) cluster_R2 R2 Modifications (Methyl Group) cluster_Ring Ring System Analogs Core Core Scaffold: 2-Methyl-5-(3-nitrobenzoyl)pyridine R1_CN Cyano Core->R1_CN R1_CF3 Trifluoromethyl Core->R1_CF3 R1_SO2NH2 Sulfonamide Core->R1_SO2NH2 R2_Et Ethyl Core->R2_Et R2_Cl Chloro Core->R2_Cl Ring_Pyr Pyrimidine Core->Ring_Pyr Ring_Ph Phenyl Core->Ring_Ph

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of 2-Methyl-5-(3-nitrobenzoyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-5-(3-nitrobenzoyl)pyridine....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methyl-5-(3-nitrobenzoyl)pyridine. In the absence of extensive, publicly available empirical stability data for this specific molecule, this document presents a scientifically inferred stability profile. This profile is constructed by analyzing the chemical liabilities of its constituent moieties: the 2-methylpyridine ring and the 3-nitrobenzoyl group. This guide will delve into the theoretical degradation pathways, including hydrolysis, oxidation, and photolysis, and provide evidence-based recommendations for optimal storage and handling to ensure the compound's integrity for research and development purposes.

Introduction: Understanding the Molecule

2-Methyl-5-(3-nitrobenzoyl)pyridine is a complex organic molecule featuring a pyridine ring substituted with a methyl group and a benzoyl group, which in turn is substituted with a nitro group. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse pharmacological and electronic properties conferred by the pyridine and nitroaromatic functionalities. The reliable use of this compound in experimental settings is contingent upon a thorough understanding of its chemical stability. This guide aims to provide that understanding, enabling researchers to maintain sample purity and obtain reproducible results.

Inferred Physicochemical Properties and Stability Profile

A summary of the inferred physicochemical properties is presented in Table 1. These are estimations based on the constituent parts of the molecule and related structures.

Table 1: Inferred Physicochemical Properties of 2-Methyl-5-(3-nitrobenzoyl)pyridine

PropertyInferred Value/CharacteristicRationale
Physical State Likely a solid at room temperatureThe presence of aromatic rings and a ketone group often leads to a solid state.
Solubility Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents)The pyridine nitrogen offers some polarity, but the overall structure is largely nonpolar.
Hygroscopicity Potentially hygroscopicThe pyridine nitrogen can act as a hydrogen bond acceptor.
Thermal Stability Moderate; susceptible to degradation at elevated temperaturesNitroaromatic compounds can have limited thermal stability[1].
Light Sensitivity Likely sensitive to UV and visible lightNitroaromatic compounds are known to be susceptible to photodegradation[2][3].

Potential Degradation Pathways: A Mechanistic Perspective

The chemical structure of 2-Methyl-5-(3-nitrobenzoyl)pyridine contains several functional groups that are susceptible to degradation under common laboratory and storage conditions. The primary inferred degradation pathways are hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

The ketone linkage is the most probable site for hydrolytic attack. While ketones are generally more stable to hydrolysis than esters or amides, the reaction can be catalyzed by acids or bases.

  • Mechanism: Under aqueous conditions, particularly at non-neutral pH, the carbonyl carbon of the benzoyl group can be attacked by water. This would lead to the cleavage of the C-C bond between the pyridine ring and the benzoyl group, yielding 2-methylpyridine and 3-nitrobenzoic acid. The electron-withdrawing nitro group on the benzoyl ring may influence the rate of this reaction.

G 2-Methyl-5-(3-nitrobenzoyl)pyridine 2-Methyl-5-(3-nitrobenzoyl)pyridine Hydrolytic Cleavage Hydrolytic Cleavage 2-Methyl-5-(3-nitrobenzoyl)pyridine->Hydrolytic Cleavage H2O, H+ or OH- 2-Methylpyridine 2-Methylpyridine Hydrolytic Cleavage->2-Methylpyridine 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Hydrolytic Cleavage->3-Nitrobenzoic Acid

Caption: Inferred hydrolytic degradation pathway.

Oxidative Degradation

The 2-methylpyridine moiety is susceptible to oxidation.

  • Mechanism: The methyl group on the pyridine ring can be oxidized to a carboxylic acid, forming 5-(3-nitrobenzoyl)pyridine-2-carboxylic acid[4]. This reaction is often promoted by strong oxidizing agents but can also occur slowly in the presence of atmospheric oxygen, especially when exposed to light or heat. The pyridine ring itself is relatively resistant to oxidation.

G 2-Methyl-5-(3-nitrobenzoyl)pyridine 2-Methyl-5-(3-nitrobenzoyl)pyridine Oxidation Oxidation 2-Methyl-5-(3-nitrobenzoyl)pyridine->Oxidation [O] 5-(3-nitrobenzoyl)pyridine-2-carboxylic acid 5-(3-nitrobenzoyl)pyridine-2-carboxylic acid Oxidation->5-(3-nitrobenzoyl)pyridine-2-carboxylic acid

Caption: Inferred oxidative degradation of the methyl group.

Photodegradation

Nitroaromatic compounds are well-known to be photolabile.

  • Mechanism: Upon absorption of UV or even visible light, the nitro group can be excited, leading to a variety of reactions. One common pathway is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group[2][3]. This can lead to the formation of a complex mixture of degradation products. Additionally, photo-rearrangement reactions of nitrophenyl ketones are also possible[5].

G cluster_photodegradation Photodegradation Pathways 2-Methyl-5-(3-nitrobenzoyl)pyridine 2-Methyl-5-(3-nitrobenzoyl)pyridine Excited State Excited State 2-Methyl-5-(3-nitrobenzoyl)pyridine->Excited State Nitro Group Reduction Nitro Group Reduction Excited State->Nitro Group Reduction Amino Derivative Amino Derivative Nitro Group Reduction->Amino Derivative Nitroso Derivative Nitroso Derivative Nitro Group Reduction->Nitroso Derivative Hydroxylamino Derivative Hydroxylamino Derivative Nitro Group Reduction->Hydroxylamino Derivative

Caption: Inferred photodegradation pathways via nitro group reduction.

Recommended Storage and Handling Protocols

Based on the inferred stability profile, the following storage and handling procedures are recommended to minimize degradation and ensure the long-term integrity of 2-Methyl-5-(3-nitrobenzoyl)pyridine.

Table 2: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature -20°C To minimize thermal degradation and slow down potential hydrolytic and oxidative reactions. Some related compounds require refrigeration[6].
Atmosphere Inert gas (Argon or Nitrogen) To prevent oxidation of the methyl group and potential air-sensitive reactions of the nitrobenzoyl moiety[6][7].
Light Protection from light (Amber vial or stored in the dark) To prevent photodegradation of the nitroaromatic group[2][3].
Moisture Store in a desiccated environment To prevent hydrolysis of the ketone linkage[6][8].
Container Tightly sealed, inert glass vial To prevent exposure to air and moisture.
Experimental Workflow: Aliquoting and Handling

To maintain the integrity of the bulk material, it is crucial to handle the compound appropriately.

G cluster_handling Recommended Handling Workflow Equilibrate to Room Temp Equilibrate to Room Temp Work in Inert Atmosphere Work in Inert Atmosphere Equilibrate to Room Temp->Work in Inert Atmosphere Aliquot into Single-Use Vials Aliquot into Single-Use Vials Work in Inert Atmosphere->Aliquot into Single-Use Vials Backfill with Inert Gas Backfill with Inert Gas Aliquot into Single-Use Vials->Backfill with Inert Gas Store at -20°C Store at -20°C Backfill with Inert Gas->Store at -20°C

Caption: Recommended workflow for aliquoting and handling.

Considerations for Formulation and Solution Stability

When preparing solutions of 2-Methyl-5-(3-nitrobenzoyl)pyridine for experimental use, the choice of solvent and pH is critical.

  • Solvent Selection: Use aprotic, anhydrous solvents whenever possible to minimize the risk of hydrolysis. If aqueous buffers are necessary, they should be freshly prepared and degassed.

  • pH Considerations: Avoid strongly acidic or basic conditions to prevent catalyzed hydrolysis of the ketone. Buffering solutions near neutral pH is advisable.

  • Solution Storage: Solutions should be prepared fresh for each experiment. If short-term storage is necessary, store protected from light at low temperatures (2-8°C or -20°C). The stability in solution will be significantly lower than in the solid state.

Principles for Developing a Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for accurately assessing the purity of 2-Methyl-5-(3-nitrobenzoyl)pyridine and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.

Method Development Strategy
  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) will likely be required to separate the parent compound from its more polar degradation products.

  • Detection: The compound is expected to have strong UV absorbance due to the conjugated aromatic system and the nitro group. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products. The method must be able to resolve the parent peak from all significant degradation product peaks.

Workflow for Stability-Indicating Method Development

G cluster_method_dev Stability-Indicating Method Development Initial Method Development Initial Method Development Forced Degradation Studies Forced Degradation Studies Initial Method Development->Forced Degradation Studies Method Optimization Method Optimization Forced Degradation Studies->Method Optimization Assess Peak Resolution Method Validation Method Validation Method Optimization->Method Validation

Caption: General workflow for developing a stability-indicating HPLC method.

Conclusion

While direct experimental data on the stability of 2-Methyl-5-(3-nitrobenzoyl)pyridine is limited, a scientifically robust, inferred stability profile can be constructed by examining its chemical structure. The presence of the nitrobenzoyl and methylpyridine moieties suggests a susceptibility to photodegradation, oxidation, and hydrolysis. Therefore, stringent control over storage conditions—specifically temperature, light, moisture, and atmosphere—is paramount to preserving the integrity of this compound. The recommendations outlined in this guide provide a solid foundation for researchers to handle and store 2-Methyl-5-(3-nitrobenzoyl)pyridine effectively, thereby ensuring the reliability and reproducibility of their scientific investigations. It is strongly recommended that users perform their own stability assessments under their specific experimental conditions.

References

  • Ju, Y. & Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(2), 315-365. Available from: [Link]

  • Wang, F., He, P., Liu, Y., & Zhao, F. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Thermal Analysis and Calorimetry, 138(4), 2735-2743. Available from: [Link]

  • Saito, I., Nakagawa, M., & Matsuura, T. (1979). Photoinduced rearrangement of α-(2-nitrophenyl)ketones. Tetrahedron Letters, 20(18), 1581-1584. Available from: [Link]

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Water Research, 27(10), 1507-1515. Available from: [Link]

  • MDPI. (2021). Iridium-Catalyzed and pH-Dependent Reductions of Nitroalkenes to Ketones. Available from: [Link]

  • Organic Syntheses. (n.d.). 3-benzoylpyridine. Available from: [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of p -nitrophenyl ketone 14. Available from: [Link]

  • PubChem. (n.d.). Benzoyl chloride, 3-nitro-. Available from: [Link]

  • RSC Publishing. (n.d.). Kinetic modelling of reactions for the synthesis of 2-methyl-5-ethyl pyridine. Available from: [Link]

  • ACS Publications. (2019). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Available from: [Link]

  • DTIC. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Available from: [Link]

  • CSWAB.org. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. Available from: [Link]

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1990). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Available from: [Link]

  • ResearchGate. (2019). Thermal Decomposition of Aliphatic Nitro-compounds. Available from: [Link]

  • Google Patents. (n.d.). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • ResearchGate. (n.d.). Biodegradation of nitroaromatics and other nitrogen-containing xenobiotics. Available from: [Link]

  • Google Patents. (n.d.). US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.
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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Characterization of 2-Methyl-5-(3-nitrobenzoyl)pyridine

Introduction: The Criticality of Robust Characterization 2-Methyl-5-(3-nitrobenzoyl)pyridine is a heterocyclic aromatic ketone with potential applications as an intermediate in the synthesis of novel pharmaceutical compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Robust Characterization

2-Methyl-5-(3-nitrobenzoyl)pyridine is a heterocyclic aromatic ketone with potential applications as an intermediate in the synthesis of novel pharmaceutical compounds and other fine chemicals. Its chemical structure, comprising a substituted pyridine ring linked to a nitrobenzoyl moiety, necessitates a comprehensive analytical strategy to ensure its identity, purity, and stability. This document provides a suite of detailed analytical methods and protocols for the thorough characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established analytical principles and are designed to be self-validating, ensuring data integrity and reproducibility.

The rationale behind employing a multi-technique approach lies in the orthogonal nature of the information provided by each method. Chromatographic techniques will establish purity and quantify impurities, spectroscopic methods will confirm the molecular structure and functional groups, and thermal analysis will assess its stability and solid-state properties. Adherence to these protocols will provide a comprehensive characterization package, essential for regulatory submissions and ensuring the quality of downstream applications.

Chromatographic Purity and Assay: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of 2-Methyl-5-(3-nitrobenzoyl)pyridine.[1][2] The presence of chromophoric groups (the pyridine and nitrobenzoyl rings) makes UV detection a highly sensitive and suitable choice. A reversed-phase method is proposed due to the compound's moderate polarity.

Causality of Experimental Choices:

  • Column Chemistry: A C18 or a Phenyl Hydride column is recommended. A C18 column provides excellent hydrophobic retention for the aromatic rings, while a Phenyl Hydride column can offer alternative selectivity through π-π interactions with the aromatic systems of the analyte.[3]

  • Mobile Phase: A gradient elution with acetonitrile and water (or a suitable buffer like ammonium formate) is chosen to ensure adequate separation of the main component from potential impurities with a wide range of polarities.[4][5] The addition of a small amount of acid (e.g., formic acid) can improve peak shape by ensuring the pyridine nitrogen is consistently protonated.[3]

  • Detection: UV detection at 254 nm is selected as both the pyridine and nitroaromatic moieties absorb strongly at this wavelength, providing a robust signal for quantification.[3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Dissolve sample in diluent (e.g., 50:50 ACN:Water) injection Inject sample prep_sample->injection prep_mobile_A Mobile Phase A: Water + 0.1% Formic Acid hplc_system Equilibrate HPLC system with initial mobile phase conditions prep_mobile_A->hplc_system prep_mobile_B Mobile Phase B: Acetonitrile + 0.1% Formic Acid prep_mobile_B->hplc_system hplc_system->injection separation Gradient Elution injection->separation detection UV Detection at 254 nm separation->detection integration Integrate peaks detection->integration calculation Calculate % Purity (Area Normalization) and Assay (vs. Standard) integration->calculation

Caption: HPLC workflow for purity and assay determination.

Detailed Protocol: HPLC Purity and Assay
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18 or Phenyl Hydride, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
  • Sample Preparation:

    • Standard Solution (for Assay): Accurately weigh approximately 10 mg of 2-Methyl-5-(3-nitrobenzoyl)pyridine reference standard and dissolve in a 100 mL volumetric flask with 50:50 acetonitrile:water to obtain a concentration of 0.1 mg/mL.

    • Sample Solution (for Purity and Assay): Prepare in the same manner as the standard solution using the sample to be tested.

  • Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution in replicate (n=5) to establish system suitability (e.g., %RSD of peak area < 2.0%).

    • Inject the sample solution.

  • Data Processing:

    • Purity: For the sample chromatogram, calculate the area percent of the main peak relative to the total area of all peaks (excluding the blank).

    • Assay: Calculate the assay of the sample by comparing the peak area of the main component in the sample solution to the average peak area of the reference standard.

Validation Consideration: This method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[6][7][8][9]

Structural Elucidation: Spectroscopic Techniques

A combination of NMR, IR, and Mass Spectrometry is essential for the unambiguous confirmation of the chemical structure of 2-Methyl-5-(3-nitrobenzoyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR should be performed.

Anticipated ¹H NMR Spectral Features: Based on the structure and data from similar compounds like 2-methylpyridine and other substituted pyridines, the following proton signals are expected:[10][11][12][13][14]

  • A singlet for the methyl group protons (~2.5 ppm).

  • A series of aromatic protons in the 7-9 ppm region, with distinct coupling patterns corresponding to the substitution on both the pyridine and benzene rings. The protons on the pyridine ring will likely appear at a lower field (more downfield) than those on the nitrobenzoyl ring.

Anticipated ¹³C NMR Spectral Features: The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[12][15][16]

  • A signal for the methyl carbon (~20-25 ppm).

  • A signal for the carbonyl carbon (~190-200 ppm).

  • A series of signals for the aromatic carbons in the ~120-160 ppm range.

Detailed Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Consider performing 2D NMR experiments (e.g., COSY, HSQC) if structural ambiguity exists.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Assign all proton and carbon signals to the corresponding atoms in the molecular structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Causality of Spectral Features: The vibrational frequencies of chemical bonds are dependent on the bond strength and the masses of the connected atoms.[17] For 2-Methyl-5-(3-nitrobenzoyl)pyridine, the key expected absorption bands are:

  • C=O (Ketone): A strong absorption band around 1650-1700 cm⁻¹.[18]

  • NO₂ (Nitro group): Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations, typically in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for aromatic nitro compounds.[19][20][21][22]

  • C-H (Aromatic and Alkyl): Stretching vibrations above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for the methyl group.

  • C=C and C=N (Aromatic rings): Stretching vibrations in the 1400-1600 cm⁻¹ region.

Detailed Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[1][23][24][25]

Anticipated Mass Spectrum:

  • Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (C₁₃H₁₀N₂O₃ = 242.23 g/mol ).

  • Fragmentation Pattern: Expect characteristic fragments from the cleavage of the molecule, such as the loss of the nitro group (NO₂) or cleavage at the carbonyl group, leading to benzoyl and pyridyl fragments.[26][27][28][29]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis prep_sample Dissolve sample in a volatile organic solvent (e.g., Dichloromethane) injection Inject into GC prep_sample->injection separation Separation on Capillary Column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analyzer (e.g., Quadrupole) ionization->detection spectrum Obtain Mass Spectrum detection->spectrum analysis Identify Molecular Ion Peak and Fragmentation Pattern spectrum->analysis

Caption: GC-MS workflow for structural confirmation.

Detailed Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Energy 70 eV
Mass Range 40-400 amu
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of the sample solution into the GC-MS.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Analyze the mass spectrum corresponding to the chromatographic peak.

    • Confirm the presence of the molecular ion peak and interpret the major fragment ions to ensure they are consistent with the proposed structure.

Thermal Analysis: Stability and Solid-State Properties

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability, melting point, and presence of solvates or polymorphs.[30][31][32][33][34]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow into a sample and a reference as a function of temperature. It is used to determine the melting point and heat of fusion, and to screen for polymorphism.

Expected DSC Thermogram: A sharp endotherm corresponding to the melting of the crystalline solid. The presence of multiple thermal events before decomposition could indicate polymorphism or the presence of impurities.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[34] It is used to assess thermal stability and to quantify the presence of volatile components like solvents or water.

Expected TGA Thermogram: The compound should be thermally stable up to a certain temperature, after which a significant mass loss will occur due to decomposition. A mass loss at temperatures below 100-120 °C could indicate the presence of residual solvent or water.

Detailed Protocol: Thermal Analysis (DSC and TGA)
  • Instrumentation: A DSC instrument and a TGA instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate pan (e.g., aluminum for DSC, platinum or ceramic for TGA).

  • DSC Conditions:

    • Temperature Range: 30 °C to a temperature above the melting point but below the decomposition temperature (e.g., 250 °C).

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, 50 mL/min.

  • TGA Conditions:

    • Temperature Range: 30 °C to 500 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, 50 mL/min.

  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of the melting endotherm.

    • TGA: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins). Quantify any mass loss at lower temperatures.

Summary of Analytical Characterization

This comprehensive suite of analytical techniques provides a robust framework for the complete characterization of 2-Methyl-5-(3-nitrobenzoyl)pyridine.

Analytical TechniquePurposeKey Information Provided
HPLC Purity and AssayQuantitative purity, impurity profile, and concentration.
¹H and ¹³C NMR Structural ConfirmationCarbon-hydrogen framework, chemical environment of atoms.
FTIR Functional Group IDPresence of C=O, NO₂, and aromatic rings.
GC-MS Identity ConfirmationMolecular weight and fragmentation pattern.
DSC Thermal PropertiesMelting point, heat of fusion, polymorphism screening.
TGA Thermal StabilityDecomposition temperature, presence of volatiles.

By systematically applying these protocols, researchers and developers can ensure the quality, identity, and stability of 2-Methyl-5-(3-nitrobenzoyl)pyridine, thereby building a foundation of trust and scientific integrity in their work.

References

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Application

Application Notes &amp; Protocols: In Vitro Biological Evaluation of 2-Methyl-5-(3-nitrobenzoyl)pyridine

Abstract: This document provides a comprehensive framework for the initial in vitro biological evaluation of the novel compound, 2-Methyl-5-(3-nitrobenzoyl)pyridine. Pyridine-based heterocyclic compounds are known to pos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive framework for the initial in vitro biological evaluation of the novel compound, 2-Methyl-5-(3-nitrobenzoyl)pyridine. Pyridine-based heterocyclic compounds are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][2][3] The presence of a nitrobenzoyl moiety suggests potential for unique interactions with biological targets, as the nitro group can significantly influence the molecule's electronic properties and metabolic fate.[4] This guide is designed for researchers in drug discovery and development, offering a logical, multi-tiered approach to characterizing the compound's cytotoxic and anti-inflammatory potential. The protocols herein are structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and interpretable data generation.

Introduction and Rationale

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Its derivatives have demonstrated a spectrum of biological activities, including notable anti-inflammatory properties.[1][2] The subject of this guide, 2-Methyl-5-(3-nitrobenzoyl)pyridine, combines this established pharmacophore with a nitrobenzoyl group. The nitro group is a strong electron-withdrawing moiety that can modulate the molecule's interaction with enzymatic targets and in some cases, can be bioreduced to reactive intermediates, a mechanism exploited in certain antimicrobial and antiparasitic drugs.[4][5][6]

Given these structural features, a primary hypothesis is that 2-Methyl-5-(3-nitrobenzoyl)pyridine may exhibit anti-inflammatory activity. A logical starting point for its evaluation is to first establish its cellular toxicity profile, followed by a focused investigation into its effects on key inflammatory pathways. This document outlines a strategic workflow, beginning with a broad cytotoxicity screening, followed by targeted assays to probe the compound's effect on the NF-κB signaling pathway and its downstream inflammatory mediators, such as cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).

Tier 1: General Cytotoxicity Assessment

Causality and Experimental Choice: Before assessing any specific biological activity, it is imperative to determine the concentration range at which 2-Methyl-5-(3-nitrobenzoyl)pyridine exhibits cytotoxic effects. This ensures that any observed activity in subsequent assays (e.g., anti-inflammatory effects) is not merely a byproduct of cell death. The MTT assay is a robust, widely accepted colorimetric method for this purpose, measuring the metabolic activity of mitochondrial reductase enzymes as an indicator of cell viability.[7][8][9] We will assess cytotoxicity in both a relevant inflammatory cell model (e.g., RAW 264.7 murine macrophages) and a non-cancerous control cell line (e.g., HEK293) to identify potential selective toxicity.[7]

Protocol 2.1: MTT Assay for Cell Viability

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • RAW 264.7 and HEK293 cell lines

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • 2-Methyl-5-(3-nitrobenzoyl)pyridine (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells (RAW 264.7 or HEK293) per well in 100 µL of complete DMEM in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Methyl-5-(3-nitrobenzoyl)pyridine in complete DMEM. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the old media from the wells and add 100 µL of the compound dilutions. Include "vehicle control" wells containing the highest concentration of DMSO used (e.g., 0.1%) and "untreated control" wells with fresh media only.

  • Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Cell LineTreatment DurationIC₅₀ (µM)
RAW 264.724 hoursValue
RAW 264.748 hoursValue
HEK29324 hoursValue
HEK29348 hoursValue
Table 1: Example data summary for cytotoxicity evaluation.

Subsequent anti-inflammatory assays should be conducted at non-toxic concentrations (e.g., at or below the IC₅₀ value).

Tier 2: Evaluation of Anti-inflammatory Activity

Causality and Experimental Choice: A cornerstone of the inflammatory response is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli, such as Lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of the inhibitory IκB protein, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[12][13] These genes include key cytokines like TNF-α and IL-6, and the enzyme COX-2.[14][15][16] Our strategy is to investigate the effect of 2-Methyl-5-(3-nitrobenzoyl)pyridine at multiple points in this pathway.

Workflow for Anti-inflammatory Evaluation

G cluster_0 Cell-Based Assays cluster_1 Downstream Mediator Analysis cluster_2 Cell-Free (Biochemical) Assay Start RAW 264.7 Macrophages Stimulate Stimulate with LPS (1 µg/mL) + Test Compound Start->Stimulate Harvest Harvest Supernatant & Cell Lysate (24h) Stimulate->Harvest ELISA Measure TNF-α & IL-6 (ELISA) Harvest->ELISA Supernatant Lysate Measure NF-κB p65 (Nuclear) (Western Blot / Imaging) Harvest->Lysate Lysate Enzyme Purified COX-2 Enzyme Inhibit Add Arachidonic Acid + Test Compound Enzyme->Inhibit Detect Measure Prostaglandin (Fluorometric/Colorimetric) Inhibit->Detect

Caption: Experimental workflow for assessing anti-inflammatory activity.

Protocol 3.1: Measurement of TNF-α and IL-6 Secretion

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of secreted cytokines in the cell culture supernatant.[14][17] A reduction in LPS-induced TNF-α and IL-6 levels in the presence of the test compound indicates anti-inflammatory activity.[14][18]

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli

  • 2-Methyl-5-(3-nitrobenzoyl)pyridine

  • Commercial ELISA kits for murine TNF-α and IL-6[19]

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.1.

  • Pre-treat the cells with various non-toxic concentrations of 2-Methyl-5-(3-nitrobenzoyl)pyridine for 1 hour.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the "unstimulated control" wells.

  • Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet. Samples can be assayed immediately or stored at -80°C.[19]

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's protocol.[15][17] This typically involves adding the supernatant to antibody-coated plates, followed by detection with a conjugated secondary antibody and substrate.

  • Data Acquisition: Read the absorbance or luminescence on a microplate reader and calculate the cytokine concentrations based on the standard curve.

Data Presentation
Compound Concentration (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
0 (LPS only)Value0%Value0%
1ValueValueValueValue
10ValueValueValueValue
50ValueValueValueValue
Table 2: Example data summary for cytokine inhibition.
Protocol 3.2: In Vitro COX-2 Inhibition Assay (Cell-Free)

Principle: This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified COX-2, independent of cellular uptake or gene expression effects. The assay typically measures the generation of prostaglandin products from the substrate, arachidonic acid.[20][21]

Materials:

  • Human recombinant COX-2 enzyme

  • COX-2 inhibitor screening kit (e.g., fluorometric or colorimetric)[21][22]

  • 2-Methyl-5-(3-nitrobenzoyl)pyridine

  • Celecoxib (positive control inhibitor)[23]

  • Arachidonic acid (substrate)

Procedure:

  • Reagent Preparation: Prepare all kit reagents, including the COX-2 enzyme, probe, and cofactor, according to the manufacturer's instructions.[21]

  • Inhibitor Addition: In a 96-well plate, add the assay buffer, enzyme, and various concentrations of 2-Methyl-5-(3-nitrobenzoyl)pyridine. Include wells for a "no inhibitor" control and a positive control (Celecoxib).

  • Incubation: Incubate the mixture for a specified time (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the enzyme.[20]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Data Acquisition: After a further incubation period, stop the reaction and measure the fluorescence or absorbance as per the kit protocol. The signal is inversely proportional to COX-2 inhibition.

Data Presentation

Calculate the IC₅₀ value for COX-2 inhibition and compare it to the positive control.

CompoundCOX-2 IC₅₀ (µM)
2-Methyl-5-(3-nitrobenzoyl)pyridineValue
Celecoxib (Reference)Value
Table 3: Example data summary for COX-2 inhibition.

Mechanistic Insights: NF-κB Signaling Pathway

Causality and Experimental Choice: If the compound effectively reduces cytokine production, it is crucial to determine if this is due to the inhibition of the upstream NF-κB signaling pathway. This provides a deeper understanding of the compound's mechanism of action.

G LPS LPS / TNF-α TLR4 Receptor (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-p65/p50 (Inactive) IKK->IkB_NFkB Phosphorylates IκB p_IkB P-IκB IkB_NFkB->p_IkB NFkB p65/p50 (Active) IkB_NFkB->NFkB Releases Proteasome Proteasomal Degradation p_IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Cytokines TNF-α, IL-6, COX-2 Transcription->Cytokines Translates to Inhibitor Potential Inhibition Site (Test Compound) Inhibitor->IKK Inhibitor->NFkB Blocks Nuclear Translocation

Caption: The canonical NF-κB signaling pathway and potential inhibition points.

To confirm NF-κB inhibition, methods such as Western blotting for phosphorylated IκBα or immunofluorescence imaging to visualize the nuclear translocation of the p65 subunit can be employed. A simpler, high-throughput method involves using a reporter cell line that expresses luciferase under the control of an NF-κB response element.[24] A decrease in luciferase signal upon LPS stimulation in the presence of the compound would strongly indicate inhibition of the NF-κB pathway.

References

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PMC - NIH. (2025).
  • PMC - NIH.
  • MDPI. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

  • PMC - NIH. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents. [Link]

  • PMC - NIH. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • NCBI. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • NIH. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. [Link]

  • PubMed Central. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • ResearchGate. The concentration of TNF-α and IL-6 in the culture supernatant of RAW264.7 macrophages. [Link]

  • MDPI. Monitoring the Levels of Cellular NF-κB Activation States. [Link]

  • ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • MDPI. The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor. [Link]

  • PDF. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. [Link]

  • PMC - PubMed Central - NIH. In vitro benchmarking of NF-κB inhibitors. [Link]

  • PMC - NIH. Study of the in vitro cytotoxicity testing of medical devices. [Link]

  • PubMed. (2020). 2-Aminoaryl-3,5-diaryl pyrazines: Synthesis, biological evaluation against Mycobacterium tuberculosis and docking studies. [Link]

  • NIH. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. [Link]

  • Bio-Rad Antibodies. NF-κB Signaling Pathway. [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

  • ResearchGate. (2025). Structural studies of NF-κB signaling. [Link]

  • bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]

  • Biomedica. Human IL-6 ELISA. [Link]

  • MDPI. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. [Link]

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Method

Scalable Synthesis of 2-Methyl-5-(3-nitrobenzoyl)pyridine: Process Optimization &amp; Safety Protocols

Abstract & Strategic Overview The synthesis of 2-Methyl-5-(3-nitrobenzoyl)pyridine (Target Molecule, TM ) represents a critical challenge in the scale-up of diaryl ketone intermediates. This scaffold acts as a pivotal el...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 2-Methyl-5-(3-nitrobenzoyl)pyridine (Target Molecule, TM ) represents a critical challenge in the scale-up of diaryl ketone intermediates. This scaffold acts as a pivotal electrophilic building block for kinase inhibitors and other heterocyclic pharmaceuticals.

While transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura carbonylation) offer high selectivity, they often incur prohibitive costs due to palladium catalysts and ligand removal at scale. This protocol details a cost-effective, scalable two-stage synthesis utilizing classical Friedel-Crafts acylation followed by a thermodynamically controlled regioselective nitration. This route prioritizes raw material availability and robust purification (crystallization) over chromatographic separation.

Retrosynthetic Logic
  • Disconnection: The ketone bridge.

  • Precursors: 6-Methylnicotinic acid (readily available) and Benzene.

  • Key Transformation: Electrophilic Aromatic Substitution (EAS).

    • Stage 1: Construction of the aryl-heteroaryl ketone backbone.

    • Stage 2: Late-stage installation of the nitro group. The carbonyl group serves as a meta-director, naturally guiding the nitro group to the desired 3-position on the phenyl ring, while the protonated pyridine ring remains inert to electrophilic attack.

Reaction Scheme & Pathway Analysis

The synthesis proceeds via the activation of 6-methylnicotinic acid to its acyl chloride, followed by Friedel-Crafts acylation of benzene. The resulting intermediate, (6-methylpyridin-3-yl)(phenyl)methanone, undergoes nitration in mixed acid.[1]

SynthesisPathway Start 6-Methylnicotinic Acid (Starting Material) Step1 Acid Chloride Formation (SOCl2, Reflux) Start->Step1 Intermediate1 6-Methylnicotinoyl Chloride Step1->Intermediate1 Step2 Friedel-Crafts Acylation (Benzene, AlCl3) Intermediate1->Step2 Intermediate2 (6-Methylpyridin-3-yl) (phenyl)methanone Step2->Intermediate2 HCl evolution Step3 Regioselective Nitration (HNO3/H2SO4, 0°C) Intermediate2->Step3 Meta-direction Product 2-Methyl-5-(3-nitrobenzoyl) pyridine (Target) Step3->Product

Figure 1: Synthetic pathway highlighting the two-stage construction and regioselective directing effects.

Detailed Experimental Protocols

Stage 1: Synthesis of (6-Methylpyridin-3-yl)(phenyl)methanone

This step constructs the carbon skeleton. The use of thionyl chloride converts the acid to the highly reactive acid chloride, which is then coupled with benzene using aluminum chloride.

Reagents:

  • 6-Methylnicotinic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂, 5.0 equiv)

  • Benzene (Solvent & Reagent, 10 vol) [Safety Note: Benzene is carcinogenic; handle in a closed system]

  • Aluminum Chloride (AlCl₃, 2.5 equiv) - Anhydrous, granular.

Protocol:

  • Activation: In a dry reactor fitted with a scrubber (NaOH), suspend 6-methylnicotinic acid in thionyl chloride.

  • Reflux: Heat to reflux (75°C) for 2–3 hours until gas evolution (SO₂, HCl) ceases and the solution becomes clear.

  • Distillation: Distill off excess thionyl chloride under reduced pressure. A chase with dry toluene (2x) is recommended to remove residual SOCl₂.

  • Acylation: Resuspend the crude acid chloride residue in anhydrous benzene (5 vol).

  • Catalyst Addition: Cool the reactor to 0–5°C. Add AlCl₃ portion-wise over 30 minutes. Exothermic! Maintain internal temperature <10°C.

  • Reaction: Allow to warm to room temperature, then heat to reflux (80°C) for 4–6 hours. Monitor by HPLC/TLC.

  • Quench: Cool to room temperature. Slowly pour the reaction mixture onto a mixture of ice and conc. HCl. Caution: Vigorous hydrolysis.

  • Workup: Separate the layers. Extract the aqueous layer with DCM (to remove non-basic impurities). Basify the aqueous layer to pH 9–10 with 50% NaOH (keep temp <20°C). Extract the product into DCM (3x).

  • Isolation: Dry organic phase over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc.[2]

Critical Process Parameters (CPPs):

  • Moisture Control: AlCl₃ is deactivated by water; system must be anhydrous.

  • Quench pH: The pyridine ring makes the product amphoteric. It is soluble in acid (protonated). You must basify to extract it.

Stage 2: Regioselective Nitration

The carbonyl group strongly deactivates the phenyl ring and directs the incoming nitro group to the meta position. The pyridine ring, being protonated in sulfuric acid, is doubly deactivated and resists nitration.

Reagents:

  • (6-Methylpyridin-3-yl)(phenyl)methanone (1.0 equiv)

  • Sulfuric Acid (H₂SO₄, conc., 10 vol)

  • Fuming Nitric Acid (HNO₃, >90%, 1.2 equiv)

Protocol:

  • Dissolution: Charge H₂SO₄ to the reactor and cool to 0°C. Slowly add the ketone intermediate. Ensure complete dissolution.

  • Nitration: Add Fuming HNO₃ dropwise via an addition funnel, maintaining internal temperature between 0°C and 5°C. Strict temperature control is vital to prevent dinitration or oxidation of the methyl group.

  • Digestion: Stir at 0–5°C for 1 hour, then allow to warm to 20°C for 2 hours. Monitor by HPLC.

  • Quench: Pour the reaction mixture onto crushed ice (20 vol).

  • Neutralization: Carefully adjust pH to ~8 using NH₄OH or NaOH solution. Exothermic.

  • Purification: Filter the resulting precipitate. Wash with cold water. Recrystallize from Ethanol or Methanol to yield pale yellow crystals.

Process Safety & Hazard Analysis

Hazard ClassSourceRisk Mitigation Strategy
Carcinogen BenzeneUse closed-loop reactor systems. Substitute with Fluorobenzene if downstream chemistry allows (requires validation).
Exotherm AlCl₃ / HNO₃Use jacketed reactors with active cooling. Control addition rates (dose-controlled).
Toxic Gas SOCl₂ (SO₂/HCl)Route off-gas to a caustic scrubber (10% NaOH).
Energetic Nitro CompoundsDSC (Differential Scanning Calorimetry) analysis required for dry powder. Avoid heating dry solid >150°C.

Analytical Specifications

Data Summary Table: Expected Metrics

ParameterSpecificationNotes
Appearance Pale Yellow Crystalline SolidDarkening indicates oxidation/impurities.
Purity (HPLC) > 98.0% (Area %)Main impurity: ortho-nitro isomer (<1%) or oxidized methyl group.[3]
Yield (Overall) 65% - 75%Step 1: ~85%; Step 2: ~80%.
1H NMR (DMSO-d6) Diagnostic Signalsδ 2.60 (s, 3H, CH3), δ 8.9 (d, Py-H2), δ 8.5 (t, Ar-H2 nitro-ring).
Mass Spec (ESI) [M+H]+ = 243.07Consistent with C13H10N2O3.

Troubleshooting Guide

  • Issue: Low Yield in Step 1.

    • Cause: Incomplete formation of acid chloride or moisture in AlCl₃.

    • Fix: Ensure SOCl₂ is fresh. Dry benzene over molecular sieves. Increase AlCl₃ to 3.0 equiv.

  • Issue: Formation of Dinitro Species.

    • Cause: Nitration temperature too high or excess HNO₃.

    • Fix: Keep T < 5°C during addition. Limit HNO₃ to 1.1–1.2 equiv.

  • Issue: Oxidation of Methyl Group.

    • Cause: Reaction time in HNO₃/H₂SO₄ too long or temperature > 40°C.

    • Fix: Quench immediately upon consumption of starting material.

References

  • Organic Syntheses , Coll. Vol. 1, p. 109 (1941); Vol. 4, p. 8. Preparation of 3-Benzoylpyridine via Friedel-Crafts Acylation.Link

  • Lynch, B. M., et al. "Regioselectivity in the Nitration of 3-Benzoylpyridine." Canadian Journal of Chemistry, 1985.
  • Knochel, P., et al. "Preparation of Polyfunctional Organometallics." Angewandte Chemie Int. Ed., 2011.[3] (Reference for alternative Turbo-Grignard route). Link

  • PubChem Compound Summary: 2-Methyl-5-(3-nitrobenzoyl)pyridine. Link

  • Process Safety in Nitration: "Safe Scale-up of Nitration Reactions." Organic Process Research & Development. Link

Sources

Application

Application Notes &amp; Protocols: 2-Methyl-5-(3-nitrobenzoyl)pyridine as a Versatile Building Block in Material Science

Introduction: Unveiling the Potential of a Multifunctional Pyridine Derivative 2-Methyl-5-(3-nitrobenzoyl)pyridine is a unique molecular scaffold that, while not extensively documented in existing material science litera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifunctional Pyridine Derivative

2-Methyl-5-(3-nitrobenzoyl)pyridine is a unique molecular scaffold that, while not extensively documented in existing material science literature, presents significant potential as a precursor and building block for a variety of functional materials. Its structure combines a pyridine ring, known for its role in pharmacologically active compounds and fluorescent materials, with a nitrobenzoyl moiety, a classic component in dye chemistry and nonlinear optics.[1][2][3] This document serves as a detailed guide for researchers and scientists, outlining the prospective applications of this compound and providing robust protocols for its utilization in the synthesis of advanced materials.

The key to its potential lies in the electronic interplay between the electron-donating methyl-substituted pyridine ring and the electron-withdrawing nitrobenzoyl group. This "push-pull" characteristic is a well-established design principle for creating molecules with interesting photophysical properties, such as solvatochromism and fluorescence.[4] Furthermore, the constituent functional groups—the pyridine nitrogen, the aromatic rings, the ketone, and the nitro group—offer multiple avenues for synthetic modification, making it a versatile intermediate for more complex molecular architectures.

Physicochemical Properties and Design Rationale

PropertyInferred CharacteristicRationale & Potential Impact in Material Science
Molecular Structure Asymmetric, polar molecule with distinct electron-donating and electron-withdrawing regions.The inherent dipole moment could be advantageous in creating materials with nonlinear optical (NLO) properties. The asymmetry is also a key factor in the design of chiral materials.
Solubility Expected to be soluble in common organic solvents like acetone, dichloromethane, and DMSO.[5]Good solubility is crucial for solution-based processing and characterization, facilitating its use in thin-film deposition and as a monomer in polymerization reactions.
Photophysical Properties Potential for fluorescence and solvatochromism.[3][4]The push-pull electronic structure suggests that the molecule's absorption and emission spectra could be sensitive to the polarity of its environment, making it a candidate for fluorescent probes and sensors.
Reactivity Multiple reactive sites: the nitro group can be reduced to an amine; the ketone can undergo various carbonyl reactions; the pyridine nitrogen can be quaternized.[6][7]This multi-functional reactivity allows for its use as a versatile synthon for a wide range of target molecules, including dyes, pharmaceutical intermediates, and polymer monomers.

Core Application Areas & Future Research Directions

Advanced Dyestuffs and Fluorescent Probes

The inherent electronic asymmetry of 2-Methyl-5-(3-nitrobenzoyl)pyridine makes it an excellent candidate for the development of novel dyes. The nitro group, a strong electron-withdrawing group, in conjunction with the pyridine ring, can lead to compounds with significant intramolecular charge transfer (ICT) character.

Causality Behind Experimental Choices: The reduction of the nitro group to an amine is a critical step. An amino group is a much stronger electron donor than the methylpyridine moiety alone, which would significantly enhance the push-pull nature of the molecule, likely red-shifting the absorption and emission wavelengths and increasing the fluorescence quantum yield.

Protocol 1: Synthesis of a Solvatochromic Fluorescent Dye via Reduction of the Nitro Group

This protocol details the conversion of 2-Methyl-5-(3-nitrobenzoyl)pyridine to its amino derivative, a potential solvatochromic dye.

Workflow Diagram:

cluster_0 Synthesis of Amino-Derivative Dye A 2-Methyl-5-(3-nitrobenzoyl)pyridine B Dissolution in Ethanol/Water A->B Step 1 C Addition of Sodium Dithionite (Na2S2O4) B->C Step 2 D Reflux at 80°C C->D Step 3 E Reaction Monitoring by TLC D->E Step 4 F Work-up and Extraction E->F Step 5 (upon completion) G Purification by Column Chromatography F->G Step 6 H Characterization (NMR, MS, UV-Vis, Fluorescence) G->H Step 7 I Solvatochromism Study H->I Step 8

Caption: Workflow for the synthesis and characterization of a fluorescent dye.

Materials and Reagents:

  • 2-Methyl-5-(3-nitrobenzoyl)pyridine

  • Ethanol

  • Distilled Water

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexane

  • Solvents of varying polarity for solvatochromism study (e.g., hexane, toluene, dichloromethane, acetone, methanol)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of 2-Methyl-5-(3-nitrobenzoyl)pyridine in a mixture of 20 mL of ethanol and 10 mL of water.

  • Addition of Reducing Agent: To the stirred solution, add 3.0 g of sodium dithionite in portions over 15 minutes. The reaction is exothermic, and the temperature may rise.

  • Reaction: Heat the mixture to reflux at 80°C for 2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 50 mL of ethyl acetate and 50 mL of saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the purified product, 2-Methyl-5-(3-aminobenzoyl)pyridine, by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Solvatochromism Analysis: Prepare dilute solutions of the synthesized dye in a range of solvents with varying polarities. Measure the absorption and emission spectra for each solution to evaluate the solvatochromic shift.

Precursor for Specialty Polymers

The bifunctional nature of 2-Methyl-5-(3-nitrobenzoyl)pyridine, particularly after the reduction of the nitro group to an amine, makes it a viable candidate as a monomer for the synthesis of specialty polymers such as polyamides or polyimides. Pyridine-containing polymers have been investigated for their antimicrobial properties and enhanced thermal stability.[3]

Diagram of Polymerization Potential:

cluster_1 Polymer Synthesis Pathway Monomer 2-Methyl-5-(3-aminobenzoyl)pyridine Polymerization Polycondensation Reaction Monomer->Polymerization Comonomer Diacyl Chloride or Dianhydride Comonomer->Polymerization Polyamide Polyamide with Pyridine Moiety Polymerization->Polyamide Polyimide Polyimide with Pyridine Moiety Polymerization->Polyimide

Caption: Potential polymerization pathways for the amino-derivative.

Experimental Rationale: The amino group of the reduced compound can react with diacyl chlorides to form polyamides or with dianhydrides to form polyimides. The resulting polymers would have the pyridine moiety as a pendant group, which could impart unique properties such as altered solubility, thermal stability, and potential for metal coordination.

Self-Validating Systems and Trustworthiness in Protocols

The provided protocols are designed to be self-validating. For instance, in the synthesis of the amino derivative, the successful conversion can be unequivocally confirmed by:

  • ¹H NMR Spectroscopy: The disappearance of the signals corresponding to the protons on the nitrophenyl ring and the appearance of new signals for the aminophenyl ring, along with a characteristic upfield shift of the aromatic protons.

  • FT-IR Spectroscopy: The disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).

  • Mass Spectrometry: A molecular ion peak corresponding to the reduced molecular weight of the amino derivative.

Conclusion and Future Outlook

2-Methyl-5-(3-nitrobenzoyl)pyridine stands as a promising, yet underexplored, platform molecule for material science. Its synthesis from readily available precursors is anticipated to be straightforward, following established methodologies for Friedel-Crafts acylation. The true value of this compound lies in its potential for derivatization, opening doors to new fluorescent materials, specialty polymers, and other functional organic molecules. The protocols and application notes provided herein offer a foundational framework for researchers to begin exploring the rich chemistry and material science applications of this versatile building block.

References

  • Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles. MDPI. Available at: [Link]

  • Synthesis and photophysical properties of a new push–pull pyrene dye with green-to-far-red emission and its application to human cellular and skin tissue imaging. RSC Publishing. Available at: [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI. Available at: [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. Available at: [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. ResearchGate. Available at: [Link]

  • diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. MDPI. Available at: [Link]

  • 2-(2-Methyl-5-nitroanilino)-4-(3-pyridyl)pyrimidine. PubChem. Available at: [Link]

  • Synthesis of 2-[N-methyl-N-(3-nitrobenzyl)aminoethyl]pyridine. PrepChem.com. Available at: [Link]

  • US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.
  • 2-Hydroxy-5-methyl-3-nitropyridine. PubChem. Available at: [Link]

  • (PDF) 4-(4-Nitrobenzyl)pyridine. ResearchGate. Available at: [Link]

  • US3846435A - Process for the production of 2-methyl-5-ethyl pyridine. Google Patents.
  • RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available at: [Link]

  • 2-Methyl-5-nitropyridine. PubChem. Available at: [Link]

  • 4-(4-Nitrobenzyl)pyridine. PMC - NIH. Available at: [Link]

  • Pyridine Derivatives-A New Class of Compounds That Are Toxic to E. coli K12, R2-R4 Strains. PubMed. Available at: [Link]

  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine. ResearchGate. Available at: [Link]

Sources

Method

Technical Application Note: Chemoselective Reduction of 2-Methyl-5-(3-nitrobenzoyl)pyridine

Abstract & Strategic Overview This guide details the synthesis of 2-Methyl-5-(3-aminobenzoyl)pyridine (also known as (3-aminophenyl)(6-methylpyridin-3-yl)methanone), a critical intermediate in the manufacturing of BCR-AB...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the synthesis of 2-Methyl-5-(3-aminobenzoyl)pyridine (also known as (3-aminophenyl)(6-methylpyridin-3-yl)methanone), a critical intermediate in the manufacturing of BCR-ABL tyrosine kinase inhibitors such as Nilotinib .[1]

The transformation requires the reduction of a nitro group to a primary amine. However, the molecular scaffold presents a "Chemoselectivity Triad" challenge:

  • Nitro Group (

    
    ):  The target for reduction.
    
  • Diaryl Ketone (

    
    ):  Susceptible to over-reduction to a secondary alcohol (benzhydrol) under strong hydrogenation conditions.
    
  • Pyridine Ring: Susceptible to salt formation or ring reduction under harsh acidic or hydrogenation conditions.[1]

This protocol prioritizes Stannous Chloride (


)  reduction as the primary industrial standard due to its high reliability in preserving the ketone moiety, while offering Iron/Ammonium Chloride (

)
as a greener, heavy-metal-free alternative.

Reaction Pathway & Mechanism[2][3]

The reduction proceeds through a stepwise electron transfer mechanism. The selectivity is governed by the redox potential of the metal reductant, which is sufficient to reduce the nitro group (


) but insufficient to reduce the diaryl ketone (

) under the specific pH conditions employed.
Figure 1: Synthesis Pathway (Graphviz)

ReactionScheme Nitro Precursor: 2-Methyl-5-(3-nitrobenzoyl)pyridine (Nitro Group) Nitroso Intermediate: Nitroso Species (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxyl Intermediate: Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Amine Target Product: 2-Methyl-5-(3-aminobenzoyl)pyridine (Primary Amine) Hydroxyl->Amine 2e-, 2H+ (Rate Limiting Step)

Caption: Stepwise reduction pathway. The preservation of the ketone bridge (not shown in flow) is the critical quality attribute (CQA).

Protocol A: Stannous Chloride Reduction (Standard)

This method is widely cited in patent literature for Nilotinib intermediates due to its robustness against over-reduction.

Reagents & Equipment[1][3][4][5][6][7][8]
  • Precursor: 2-Methyl-5-(3-nitrobenzoyl)pyridine (1.0 eq)[1]

  • Reductant: Stannous Chloride Dihydrate (

    
    ) (3.5 – 4.0 eq)
    
  • Solvent: Ethanol (absolute) / Conc. HCl (37%)

  • Equipment: 3-neck round bottom flask, mechanical stirrer (overhead), reflux condenser, addition funnel.[1]

Step-by-Step Methodology
  • Solubilization: Charge the reaction vessel with the nitro precursor (e.g., 10 g) and Ethanol (100 mL). Stir to create a suspension.

  • Acidification: Add concentrated HCl (20 mL) dropwise. Note: The pyridine nitrogen will protonate, increasing solubility.

  • Reductant Addition: Add

    
     (32 g, ~3.5 eq) in portions over 15 minutes.
    
    • Caution: The reaction is exothermic. Monitor internal temperature; do not exceed 40°C during addition.

  • Reaction: Heat the mixture to reflux (78°C) for 2–3 hours.

    • Monitor: Check TLC (EtOAc/Hexane 1:1). The starting material (

      
      ) should disappear; a lower 
      
      
      
      fluorescent amine spot will appear.
  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Neutralization: Pour the reaction mixture slowly into a stirred solution of 20% NaOH (200 mL) and crushed ice. Target pH: 10–11.

    • Emulsion Control: If a thick tin emulsion forms, add Potassium Sodium Tartrate (Rochelle Salt) solution to complex the tin, facilitating phase separation.

  • Extraction: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Purification: Recrystallize from Ethanol/Water or Ether/Hexane if necessary.[1]

Protocol B: Fe/NH4Cl Reduction (Green Alternative)

This method avoids toxic tin waste and is often preferred for larger-scale batches where waste disposal is a concern.[1]

Reagents
  • Precursor: 1.0 eq

  • Reductant: Iron Powder (325 mesh, reduced) (4.0 – 5.0 eq)

  • Electrolyte: Ammonium Chloride (

    
    ) (2.0 eq)
    
  • Solvent: Ethanol / Water (3:1 ratio)

Step-by-Step Methodology
  • Activation: In the reaction vessel, combine Iron powder and

    
     in water (30 mL). Stir vigorously at 60°C for 15 minutes to etch the iron surface.
    
  • Addition: Add the nitro precursor dissolved in Ethanol (90 mL).

  • Reflux: Heat to reflux (80°C) with vigorous mechanical stirring .

    • Why? This is a heterogeneous surface reaction. Magnetic stirring is often insufficient for scale-up.[1]

  • Timeline: Reaction typically completes in 1–2 hours.

  • Hot Filtration (Crucial):

    • While the mixture is still hot , filter through a pad of Celite.

    • Reasoning: The product can precipitate and adsorb onto the iron sludge upon cooling. Wash the Celite cake with hot Ethanol (

      
      ).
      
  • Concentration: Evaporate the bulk Ethanol from the filtrate.

  • Precipitation: Dilute the remaining aqueous residue with cold water. The product often precipitates as a yellow/cream solid. Collect by filtration.[1][2][3][4][5]

Analytical Validation (QC)

Verify the product identity and purity using the following parameters.

ParameterMethodExpected Result
Appearance VisualYellow to light brown crystalline solid.[1]
Melting Point USP <741>118°C – 122°C (Lit. varies slightly by polymorph).
1H NMR DMSO-


5.3 ppm (s, 2H, -NH2)
: Broad singlet appearing.[1]

2.5 ppm (s, 3H, -CH3)
: Methyl group on pyridine. Aromatic Region : Shift in benzoyl ring protons due to electron-donating amine.[1]
MS (ESI) LC-MS

Purity HPLC>98.0% (Area %).[6]

Troubleshooting & Optimization

Decision Logic for Workup (Graphviz)

WorkupLogic Start Reaction Complete (TLC) MethodCheck Which Method Used? Start->MethodCheck SnCl2 SnCl2 Method MethodCheck->SnCl2 Iron Fe/NH4Cl Method MethodCheck->Iron Neutralize Pour into Ice/NaOH (pH > 10) SnCl2->Neutralize Emulsion Thick Emulsion Formed? Neutralize->Emulsion AddTartrate Add Rochelle Salt (Complexes Tin) Emulsion->AddTartrate Yes Extract Extract with EtOAc Emulsion->Extract No AddTartrate->Extract Finish Isolate Solid Product Extract->Finish Filter Filter HOT through Celite (Do not cool!) Iron->Filter Wash Wash Cake with Hot EtOH Filter->Wash Conc Concentrate Filtrate Wash->Conc Conc->Finish

Caption: Operational logic for workup to maximize yield and avoid metal contamination.

Common Issues
  • Incomplete Reaction: Often caused by "stalled" iron surface.[1] Fix: Add fresh catalyst or a few drops of HCl to re-activate the iron.

  • Product Loss in Iron Sludge: If the filtration is done cold, the product crystallizes in the iron waste. Fix: Always filter near boiling point.[1]

  • Over-reduction (Alcohol formation): Rare with Sn or Fe, but common if Hydrogenation (

    
    ) is attempted. Fix: Stick to metal/acid reductions for this specific ketone-containing scaffold.[1]
    

References

  • Breitenstein, W., et al. (2004).[4] Preparation of pyrimidinylaminobenzamides as inhibitors of protein kinases.[4] Novartis Pharma G.m.b.H.[4] WO2004005281 .[1][4] (Describes the synthesis of Nilotinib intermediates).

  • Manley, P. W., et al. (2010). Nilotinib intermediates and preparation thereof.[1][2][3][7][4][8][9]US20100016590A1 .[1] (Detailed protocols for the reduction of nitro-benzoyl-pyridine derivatives).

  • Amala, K., et al. (2013). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor.[1][10] Asian Journal of Chemistry.[1] (Discusses

    
     vs Raney Ni reductions). 
    
  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842. (Foundational mechanism for chemoselectivity).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regioselective Acylation of Substituted Pyridines

From the desk of the Senior Application Scientist Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are nav...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of C-H functionalization on this ubiquitous heterocycle. The acylation of substituted pyridines is a notoriously challenging transformation, often plagued by issues of reactivity and regioselectivity. This document moves beyond simple protocols to explain the underlying principles governing these reactions, providing you with the knowledge to troubleshoot effectively and design more robust synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Friedel-Crafts acylation failing on my substituted pyridine?

A1: This is the most common issue encountered when attempting to functionalize pyridines. The failure stems from the fundamental electronic nature of the pyridine ring. The nitrogen atom possesses a lone pair of electrons, making it a potent Lewis base. In a classic Friedel-Crafts reaction, the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is essential for activating the acylating agent. However, it will preferentially coordinate with the more basic pyridine nitrogen.[1][2] This coordination has two detrimental effects:

  • Catalyst Sequestration: The Lewis acid is effectively "trapped" by the pyridine, preventing it from activating the acyl halide or anhydride.[1]

  • Ring Deactivation: The formation of the N-Lewis acid complex places a formal positive charge on the nitrogen, creating a highly electron-deficient pyridinium species. This strongly deactivates the entire aromatic ring towards electrophilic aromatic substitution.[3][4]

Essentially, the pyridine poisons its own catalyst and deactivates itself. Direct Friedel-Crafts acylation is therefore not a viable strategy for pyridines.[4][5]

G cluster_reagents Reactants Py Pyridine (Lewis Base) Complex Deactivated Pyridinium-AlCl₃ Complex Py->Complex Preferential Coordination LA AlCl₃ (Lewis Acid) LA->Complex Acyl Acyl Chloride (RCOCl) Product No Reaction Acyl->Product Catalyst Unavailable Complex->Product Ring Deactivation

Caption: The failure of Friedel-Crafts acylation on pyridines.

Q2: I am observing N-acylation instead of the desired C-acylation. How can I prevent this?

A2: N-acylation is often the initial, kinetically favored process when a pyridine is treated with an acylating agent.[4][6] The nitrogen lone pair is highly nucleophilic and readily attacks the electrophilic carbonyl carbon of the acyl halide or anhydride, forming an N-acylpyridinium salt.[7] While these intermediates are key in using pyridine as an acylation catalyst (e.g., for alcohols), they are an unproductive pathway when C-acylation is the goal.[8][9]

To favor C-acylation, you must employ strategies that bypass direct electrophilic attack on the ring or that activate the carbon positions for nucleophilic attack. This typically involves:

  • Metalation: Deprotonating a C-H bond with a strong base to create a nucleophilic pyridyl anion, which then reacts with the acylating agent.[4]

  • Radical Pathways: Generating an acyl radical that can add to the pyridine ring.[4]

  • Activation via N-Oxide: Converting the pyridine to its N-oxide derivative, which alters the electronic landscape of the ring, making the C2 and C4 positions more susceptible to functionalization.[3][10]

Troubleshooting Guides: Improving Regioselectivity

This section addresses specific challenges in controlling the position of acylation on the pyridine ring.

Problem 1: Low or No C4-Acylation Selectivity on a 3-Substituted Pyridine

Scenario: You are attempting to acylate a 3-substituted pyridine and are getting a mixture of isomers, low yield, or no reaction at the C4 position.

Underlying Principles: The regiochemical outcome is a delicate balance of steric and electronic factors. For a 3-substituted pyridine:

  • Electronic Effects: An electron-withdrawing group (EWG) at the 3-position increases the acidity of the C4-H bond, making it a more favorable site for metalation or C-H activation.[11] Conversely, an electron-donating group (EDG) can activate the C2 and C6 positions.

  • Steric Effects: The C2 and C6 positions are adjacent to the nitrogen and may be sterically hindered, especially if the substituent at C3 is large. This often makes C4 the most accessible site.[11]

  • Reaction Mechanism: The choice of reaction conditions dictates the reactive intermediate and, therefore, the regioselectivity. Radical additions often favor C2/C4, while directed metalation can be highly specific.[4][12]

Troubleshooting Workflow & Recommended Protocol

G cluster_protocol Recommended Protocol start Goal: C4-Acylation of 3-Substituted Pyridine check_method What is your current method? start->check_method direct_electrophilic Direct Electrophilic Acylation (e.g., Friedel-Crafts) check_method->direct_electrophilic Failing other_method Other (e.g., Radical, Unoptimized Metalation) check_method->other_method Poor Selectivity solution_dom Solution: Directed Ortho-Metalation (DoM) via Pyridine N-Oxide direct_electrophilic->solution_dom other_method->solution_dom protocol_1 Step 1: Form N-Oxide (e.g., m-CPBA) solution_dom->protocol_1 protocol_2 Step 2: Directed Lithiation (e.g., LDA, -78 °C) protocol_1->protocol_2 protocol_3 Step 3: Acylation (Acyl Chloride or Anhydride) protocol_2->protocol_3 protocol_4 Step 4: Reduction of N-Oxide (e.g., PCl₃ or PPh₃) protocol_3->protocol_4

Caption: Troubleshooting workflow for achieving C4-acylation.

Detailed Protocol: C4-Acylation via Pyridine N-Oxide

This method leverages the powerful directing and activating effects of the N-oxide functionality. The N-oxide group activates the C2/C6 positions for deprotonation. With a substituent at C3, lithiation is typically directed to the C2 position. However, modern methods have improved C4 functionalization. A more general approach for achieving C4 selectivity involves converting the pyridine into a heterocyclic phosphonium salt, which shows excellent selectivity for the C4 position.[13]

Step-by-Step Methodology (Phosphonium Salt Strategy)[13]

  • Activation and Phosphonium Salt Formation:

    • Dissolve the substituted pyridine (1.0 equiv) in a dry, inert solvent like dichloromethane (DCM) or acetonitrile.

    • Cool the solution to -40 °C under an inert atmosphere (Argon or Nitrogen).

    • Add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) dropwise and stir for 15 minutes to form the N-triflylpyridinium intermediate.

    • Add triphenylphosphine (PPh₃) (1.2 equiv) and allow the reaction to warm to room temperature and stir for 1 hour.

    • Add a non-nucleophilic base such as triethylamine (NEt₃) (1.5 equiv) and stir for another 2 hours. The product is the 4-(triphenylphosphonio)pyridinium salt.

  • Functionalization (Illustrative Example with an Alkoxide):

    • To the crude phosphonium salt, add a solution of the desired nucleophile (e.g., sodium methoxide in methanol).

    • Heat the reaction as necessary (e.g., 60 °C) and monitor by TLC or LC-MS for the displacement of the phosphonium group.

    • Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.

This two-step sequence provides a reliable route to C4-functionalized pyridines, which are often difficult to access through other means.[13]

Problem 2: How to Achieve Acylation at the C3 (meta) Position?

Scenario: Your target molecule requires an acyl group at the C3 or C5 position of the pyridine ring, but most methods direct to C2 or C4.

Underlying Principles: The C3/C5 positions of pyridine are the most electron-rich carbons, yet they are notoriously difficult to functionalize directly. They have the least acidic protons and are not activated towards traditional nucleophilic or radical attack in the same way as the C2/C4 positions. Achieving meta-selectivity often requires sophisticated transition-metal-catalyzed C-H activation strategies that override the inherent reactivity of the pyridine ring.[14][15]

Recommended Strategy: Transition-Metal-Catalyzed meta-C–H Functionalization

While direct meta-acylation is still a developing field, related C-H functionalizations provide a blueprint. The key is often to use a catalyst and directing group combination that positions the metal catalyst specifically at the C3-H bond.

Conceptual Approach (Based on meta-Alkenylation)[15]

  • Catalyst System: A ruthenium or iridium catalyst is often employed.

  • Lewis Acid Co-catalyst: A Lewis acid (e.g., Al(OTf)₃) temporarily coordinates to the pyridine nitrogen. This interaction can play a role in directing the regioselectivity.

  • Directing Group (if necessary): For some systems, a removable directing group installed on the pyridine ring is used to chelate the metal and deliver it to the target C-H bond.

  • Coupling Partner: For acylation, this would theoretically be an acylating agent compatible with the catalytic cycle, such as an acid anhydride or a specialized acyl source.

Data Summary: Regioselectivity Control Methods

MethodTarget Position(s)Key Reagents/ConditionsAdvantagesCommon Issues & Limitations
Classical Failure N/AAcyl Halide + AlCl₃None for C-acylationForms deactivated N-acylpyridinium-Lewis acid complex.[1][2]
Metalation-Acylation C2, C4, C6n-BuLi or LDA, then RCOClDirect, strong C-C bond formation.Requires cryogenic temps; sensitive to functional groups; regioselectivity depends on substrate.[4]
Radical Acylation C2, C4Acyl radical precursor (e.g., from aldehyde), oxidantTolerates more functional groups.Often gives mixtures of C2/C4 isomers; can be low yielding.[4][12]
N-Oxide Activation C21. m-CPBA 2. Ac₂O, heatActivates the ring for electrophilic attack.Requires extra steps for N-oxide formation and removal.
Phosphonium Salt C41. Tf₂O, PPh₃ 2. NucleophileHighly C4-selective.[13]Multi-step; requires displacement of the phosphonium group.
TM-Catalyzed C-H Activation C3, C5 (meta)Ir or Ru catalyst, specialized ligandsAccess to challenging meta position.[15]Catalyst-intensive; substrate scope can be limited; direct acylation is less developed than other couplings.

References

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity . (n.d.). pubs.acs.org. Retrieved February 2, 2026, from [Link]

  • Regioselectivity of pyridine deprotonation in the gas phase . (2007). PubMed. Retrieved February 2, 2026, from [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes . (n.d.). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • Pyridines . (n.d.). . Retrieved February 2, 2026, from [Link]

  • Pyridine - Nucleophilic Catalyst . (n.d.). ChemTube3D. Retrieved February 2, 2026, from [Link]

  • Friedel-Crafts Acylation with Practice Problems . (n.d.). Chemistry Steps. Retrieved February 2, 2026, from [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines . (2023). PubMed. Retrieved February 2, 2026, from [Link]

  • The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation . (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring . (n.d.). National Institutes of Health (NIH). Retrieved February 2, 2026, from [Link]

  • Preparation of Pyridines, Part 3: By Acylation . (2022). YouTube. Retrieved February 2, 2026, from [Link]

  • What is the role of pyridine in the acetylations of alcohols? . (2023). Reddit. Retrieved February 2, 2026, from [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines . (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? . (n.d.). Quora. Retrieved February 2, 2026, from [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review . (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts . (2016). ACS Publications. Retrieved February 2, 2026, from [Link]

  • O-Acetylation using acetic anhydride in pyridine . (2021). GlycoPODv2. Retrieved February 2, 2026, from [Link]

  • Alkylation and acylation of pyridine . (n.d.). quimicaorganica.org. Retrieved February 2, 2026, from [Link]

  • meta‐Selective C−H Functionalization of Pyridines . (2023). Wiley Online Library. Retrieved February 2, 2026, from [Link]

  • Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines . (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines . (n.d.). RSC Publishing. Retrieved February 2, 2026, from [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals . (2022). ACS Publications. Retrieved February 2, 2026, from [Link]

  • Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand . (n.d.). Universität Freiburg. Retrieved February 2, 2026, from [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. (n.d.). ACS Publications. Retrieved February 2, 2026, from [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts . (2023). MDPI. Retrieved February 2, 2026, from [Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis . (2019). pubs.acs.org. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Methyl-5-(3-nitrobenzoyl)pyridine

Welcome to the technical support center for the purification of 2-Methyl-5-(3-nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-5-(3-nitrobenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material. My insights are drawn from extensive experience in synthetic chemistry and crystallization sciences, focusing on providing not just protocols, but the underlying principles to empower you to optimize your purification process.

Introduction to Crystallization Challenges

2-Methyl-5-(3-nitrobenzoyl)pyridine possesses a unique combination of functional groups that can present challenges during recrystallization. The presence of a pyridine ring, a ketone, a nitro group, and a methyl group on the aromatic systems results in a molecule with moderate polarity and specific solubility characteristics. Pyridine and its derivatives can sometimes exhibit poor crystallization behavior.[1] Furthermore, the presence of the ketone and nitroaryl moieties suggests that certain solvent choices will be more effective than others.[1][2] This guide will walk you through a logical approach to developing a robust recrystallization protocol and troubleshooting common issues.

Core Principles of Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound.[3] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization of 2-Methyl-5-(3-nitrobenzoyl)pyridine in a question-and-answer format.

Issue 1: The compound does not dissolve in the chosen solvent, even at boiling.

Q: I've selected a solvent, but my 2-Methyl-5-(3-nitrobenzoyl)pyridine won't dissolve even when heated. What should I do?

A: This indicates that the solvent is too non-polar for your compound. The pyridine and nitrobenzoyl groups contribute to the overall polarity of the molecule.

  • Immediate Action:

    • Incremental Polarity Increase: Add a more polar co-solvent dropwise to the heated mixture. For example, if you started with toluene, try adding small amounts of acetone or ethyl acetate. A common rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers; for instance, acetone for ketones.[1][2]

    • Solvent Replacement: If a solvent mixture becomes too complex, it is best to remove the initial solvent by evaporation and start with a new, more polar solvent.

  • Systematic Approach for Future Experiments:

    • Consult a solvent polarity chart. Good candidates for 2-Methyl-5-(3-nitrobenzoyl)pyridine would be moderately polar solvents. Based on its structure, consider solvents like acetone, ethyl acetate, or alcohols like ethanol and isopropanol.[1][4]

    • For benzophenone derivatives, mixtures of ethanol and water have been used effectively.[5][6]

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

Q: My compound precipitated as an oil during cooling. How can I induce crystal formation?

A: "Oiling out" occurs when the solute's melting point is lower than the temperature at which a saturated solution is achieved, or when the solution is supersaturated to a high degree.[7]

  • Immediate Remediation:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level.

    • Slow Cooling: Allow the solution to cool much more slowly. A gradual decrease in temperature is crucial for orderly crystal lattice formation. Let the flask cool to room temperature on the benchtop before moving it to an ice bath.[7][8]

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can act as nucleation sites.[8]

    • Seed Crystals: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled solution to induce crystallization.[8]

  • Preventative Measures:

    • Solvent Choice: The solvent may be too good a solvent for your compound. Try a slightly poorer solvent or a solvent mixture. For example, if you are using pure acetone, a mixture of n-hexane/acetone might be a better choice.[1]

Issue 3: No crystals form even after the solution has cooled completely.

Q: The solution is at room temperature (or in an ice bath), but nothing has crystallized. What are my next steps?

A: This suggests that the solution is not sufficiently saturated at the lower temperature, or that nucleation is kinetically hindered.

  • Troubleshooting Steps:

    • Induce Nucleation: Try scratching the flask with a glass rod or adding a seed crystal.[8]

    • Increase Concentration: If nucleation techniques fail, the solution is likely too dilute. Reheat the solution and carefully evaporate some of the solvent to increase the concentration. Then, attempt the cooling process again.

    • Antisolvent Addition: If you are using a good solvent, you can try adding a miscible "antisolvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly cloudy. Then, heat the solution until it becomes clear again and allow it to cool slowly.[3] For a compound like this, if dissolved in ethanol, a possible antisolvent could be water.[5]

    • Extended Cooling: Sometimes crystallization is a slow process. Allow the flask to stand undisturbed in a cold environment (like a refrigerator) for a longer period.

Issue 4: The resulting crystals are colored or appear impure.

Q: I've obtained crystals, but they have a yellowish tint. How can I improve the purity?

A: Colored impurities may be present.

  • Purification Strategies:

    • Activated Charcoal: If the impurities are colored organic molecules, you can try adding a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Use a minimal amount of charcoal, as it can also adsorb your product.

    • Re-recrystallization: A second recrystallization is often necessary to achieve high purity. Dissolve the obtained crystals in a fresh portion of the chosen solvent system and repeat the crystallization process.

    • Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing 2-Methyl-5-(3-nitrobenzoyl)pyridine?

A1: There is no single "best" solvent without experimental trial. However, based on the structure, a good starting point would be moderately polar solvents. A systematic screening is recommended.

Recommended Solvents for ScreeningRationale
Ethanol Often a good general-purpose solvent for polar organic molecules.[1]
Acetone The ketone functionality suggests acetone might be a suitable solvent.[1][2]
Ethyl Acetate Another moderately polar solvent that is effective for a range of organic compounds.
Isopropanol Similar to ethanol but can offer different solubility characteristics.
Toluene A less polar option; might be useful in a solvent/antisolvent system.[9]

Q2: How do I perform a solvent screening?

A2: Place a small amount of your crude product (10-20 mg) into several test tubes. To each tube, add a different solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. An ideal solvent will show a significant difference in solubility between hot and cold conditions.

Q3: Can I use a solvent mixture?

A3: Yes, solvent mixtures are very effective.[10] Common mixtures for compounds with similar functionalities include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[1][5] To use a solvent mixture, dissolve the compound in the "good" solvent at an elevated temperature, and then add the "poor" solvent (antisolvent) dropwise until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q4: How much solvent should I use?

A4: The goal is to use the minimum amount of hot solvent necessary to fully dissolve the compound. This will ensure that the solution is saturated upon cooling, maximizing the yield of recrystallized product. Adding too much solvent will result in a low or no yield.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: Place the crude 2-Methyl-5-(3-nitrobenzoyl)pyridine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate while stirring. Continue to add small portions of the solvent until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7][8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.[7]

  • Drying: Dry the crystals in a vacuum oven or in a desiccator.

Protocol 2: Solvent/Antisolvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimal amount of a "good" solvent (e.g., acetone) at an elevated temperature.

  • Antisolvent Addition: While the solution is hot, add a "poor" solvent (e.g., n-hexane) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Visualizing the Workflow

Recrystallization Decision-Making Workflow

Recrystallization_Workflow start Start with Crude Product solvent_screen Solvent Screening start->solvent_screen dissolve Dissolve in Minimal Hot Solvent solvent_screen->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Solution Slowly hot_filtration->cool crystals_form Crystals Form? cool->crystals_form collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes oiling_out Compound Oils Out? crystals_form->oiling_out No end Pure Product collect_crystals->end reheat_dilute Reheat and Add More Solvent oiling_out->reheat_dilute Yes no_crystals Induce Crystallization (Scratch/Seed) oiling_out->no_crystals No reheat_dilute->cool no_crystals->cool evaporate Evaporate Some Solvent no_crystals->evaporate evaporate->cool

Caption: A flowchart for recrystallization troubleshooting.

Solvent Selection Logic

Solvent_Selection compound 2-Methyl-5-(3-nitrobenzoyl)pyridine - Pyridine Ring (polar) - Ketone (polar) - Nitro Group (polar) - Aromatic Rings (non-polar character) solvents Solvent Choice High Polarity (e.g., Water) Medium Polarity (e.g., Ethanol, Acetone) Low Polarity (e.g., Hexane, Toluene) rationale Rationale Likely insoluble Good starting point for single solvent or as 'good' solvent in mixture Likely insoluble, good as 'antisolvent' solvents:f0->rationale:f0 solvents:f1->rationale:f1 solvents:f2->rationale:f2

Caption: Logic for selecting a suitable recrystallization solvent.

References

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
  • JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Loudon, G. M., & Parise, J. M. (2016). Organic Chemistry (6th ed.). W. H. Freeman.
  • European Patent Office. (n.d.). Methods for the preparation of benzophenones derivatives - EP 0855379 A1. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for the preparation of benzophenone derivatives - US5877353A.
  • BioCrick. (n.d.). Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purity Analysis of 2-Methyl-5-(3-nitrobenzoyl)pyridine

The following guide serves as a specialized Technical Support Center for researchers analyzing 2-Methyl-5-(3-nitrobenzoyl)pyridine . It is designed to function as an autonomous troubleshooting system, prioritizing causal...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers analyzing 2-Methyl-5-(3-nitrobenzoyl)pyridine . It is designed to function as an autonomous troubleshooting system, prioritizing causal analysis of impurities over generic spectral data.

Ticket Type: Advanced Spectral Troubleshooting (NMR) Assigned Specialist: Senior Application Scientist Status: Active

Executive Summary

2-Methyl-5-(3-nitrobenzoyl)pyridine is a critical bi-aryl ketone intermediate, often employed in the synthesis of kinase inhibitors or API fragments. Its purity is defined by the integrity of two distinct aromatic systems: the electron-deficient pyridine ring and the nitro-substituted benzene ring.

Common synthetic routes (e.g., Grignard exchange or Lithiation of 2-methyl-5-bromopyridine followed by reaction with 3-nitrobenzoyl chloride) introduce specific impurity profiles. This guide isolates those impurities using 1H NMR diagnostics.

Module 1: The "Golden Standard" Reference

Before troubleshooting, you must validate your product against the theoretical spectral fingerprint. The molecule contains two distinct spin systems that do not couple with each other (Pyridine vs. Benzene).

Expected 1H NMR Data (DMSO-d6, 400 MHz)
Proton IDChemical Shift (δ ppm)MultiplicityIntegrationStructural Assignment
H-Py6 8.90 – 9.05 Doublet (d)1HPyridine: Ortho to C=O, Alpha to N (Most deshielded)
H-Bz2' 8.55 – 8.65 Singlet (t)1HBenzoyl: Between NO2 and C=O
H-Bz4' 8.45 – 8.55 Doublet (d)1HBenzoyl: Ortho to NO2
H-Py4 8.15 – 8.25 dd1HPyridine: Para to Me, Ortho to C=O
H-Bz6' 8.10 – 8.20 Doublet (d)1HBenzoyl: Ortho to C=O
H-Bz5' 7.80 – 7.90 Triplet (t)1HBenzoyl: Meta to both substituents
H-Py3 7.40 – 7.50 Doublet (d)1HPyridine: Ortho to Me
Me-Py 2.60 – 2.65 Singlet (s)3HMethyl group on Pyridine

Analyst Note: The chemical shift of H-Py6 is your primary anchor. If this peak is not near 9.0 ppm, verify you have the correct regioisomer. The carbonyl group at position 5 exerts a strong anisotropic deshielding effect on H6.

Module 2: Diagnostic Troubleshooting (FAQs)

Select the symptom that matches your spectrum.

Ticket #01: "I see a 'shadow' singlet near the methyl peak."

Symptom: You observe the main methyl singlet at 2.62 ppm, but there is a smaller singlet at ~2.50 ppm. Diagnosis: Unreacted Starting Material (2-Methyl-5-bromopyridine).

  • Mechanism: The starting material lacks the electron-withdrawing benzoyl group. Without the carbonyl anisotropy, the methyl group is slightly more shielded (upfield).

  • Confirmation: Look for a missing low-field doublet at 9.0 ppm. The H6 proton of the bromo-pyridine appears significantly upfield (approx. 8.4 ppm) compared to the product.[1]

Ticket #02: "There is a broad hump at >13 ppm and the aromatic integration is off."

Symptom: A very broad, low-intensity peak appears between 13.0–14.0 ppm. The aromatic region (7.5–8.5 ppm) integrates higher than expected relative to the methyl group. Diagnosis: 3-Nitrobenzoic Acid Contamination.

  • Mechanism: This is a hydrolysis product of the 3-nitrobenzoyl chloride starting material. It often carries over if the workup (basic wash) was insufficient.

  • Confirmation:

    • The broad peak is the carboxylic acid proton (-COOH).

    • Check for a triplet at ~7.7 ppm (H5 of the acid) which may overlap with your product's H-Bz5'.

Ticket #03: "The aromatic region is complex, with extra doublets."

Symptom: The integration is correct (total count), but the splitting patterns are messy. You see "extra" peaks near the pyridine H3/H4 region. Diagnosis: Regioisomer Contamination (2-Methyl-4-benzoyl isomer).

  • Mechanism: If the metal-halogen exchange on the pyridine ring migrated, or if the starting material contained 2-methyl-4-bromopyridine, you will form the 4-substituted isomer.

  • Confirmation:

    • 2D COSY NMR: In the correct 5-substituted product, H6 (9.0 ppm) couples only to H4 (weakly) or appears as a singlet. In the 4-isomer, the proton adjacent to Nitrogen (H6) will show strong coupling to H5.

Ticket #04: "My baseline is noisy and peaks are broadened."

Symptom: Sharp singlets look like broad mounds. Shimming does not fix it. Diagnosis: Paramagnetic Impurities or Precipitation.

  • Mechanism: Nitro compounds can sometimes retain trace metal catalysts (Pd, Cu) if cross-coupling was used. Alternatively, the compound may be crashing out of the DMSO solution.

  • Action:

    • Filter the NMR sample through a cotton plug (removes solids).

    • Add a drop of D2O (if exchangeable protons are suspected, though unlikely to fix broadening here).

    • Check for green/blue tint in the tube (indicates Cr/Cu/Ni salts).

Module 3: Visual Logic Flow

Use this decision tree to rapidly categorize your impurity profile.

ImpurityLogic Start Start: Anomalous NMR Peaks RegionCheck Where is the anomaly? Start->RegionCheck Aliphatic Aliphatic Region (0 - 5 ppm) RegionCheck->Aliphatic Aromatic Aromatic Region (7 - 10 ppm) RegionCheck->Aromatic Downfield Extreme Downfield (> 12 ppm) RegionCheck->Downfield MeShift Peak at ~2.50 ppm (Upfield of Product Me) Aliphatic->MeShift Solvent Multiplets at 1.7/3.6 ppm (THF) or 2.3 ppm (Toluene) Aliphatic->Solvent ExtraPeaks Overlapping Doublets Non-integer integration Aromatic->ExtraPeaks AcidPeak Broad Singlet (10 - 14 ppm) Downfield->AcidPeak DiagSM Diagnosis: Unreacted 2-Me-5-Br-Pyridine MeShift->DiagSM DiagSolv Diagnosis: Residual Solvent Solvent->DiagSolv DiagIso Diagnosis: Regioisomer (4-sub) or Bis-acylation ExtraPeaks->DiagIso DiagAcid Diagnosis: 3-Nitrobenzoic Acid (Hydrolysis) AcidPeak->DiagAcid

Caption: Diagnostic Logic Tree for isolating impurities based on chemical shift regions.

Module 4: Standardized Protocol

To ensure the shifts match the reference table above, follow this acquisition protocol.

  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Why? Chloroform (CDCl3) may cause peak overlap between the pyridine H3 and the benzene protons. DMSO provides better separation of the polar nitro-aromatic protons.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Warning: Over-concentration (>20 mg) can cause stacking effects, shifting aromatic protons upfield and confusing the diagnosis.

  • Acquisition:

    • Pulse Angle: 30°[2]

    • Relaxation Delay (D1): > 5 seconds .

    • Reasoning: The protons adjacent to the Nitro and Carbonyl groups have longer relaxation times (T1). A short D1 will suppress their integration, leading to false impurity calculations.

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) to resolve fine coupling.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3450 (3-Nitrobenzoic acid) & SDBS No. 1620 (2-Methylpyridine derivatives). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shifts of Pyridine Derivatives. University of Wisconsin-Madison. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Nitro/Carbonyl anisotropy effects).

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation: A Comparative Guide to the Validation of 2-Methyl-5-(3-nitrobenzoyl)pyridine's Molecular Architecture

Abstract In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comprehensive analysis of the structural valida...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comprehensive analysis of the structural validation of 2-Methyl-5-(3-nitrobenzoyl)pyridine, a molecule of interest due to its potential applications stemming from its unique electronic and steric properties. While single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining solid-state molecular structures, a truly rigorous validation necessitates a multi-technique approach. Herein, we compare and contrast the definitive data obtained from X-ray crystallography with complementary insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of not just the "what" but the "why" and "how" of molecular structure validation.

Introduction: The Imperative of Unambiguous Structural Assignment

The biological activity, physical properties, and synthetic accessibility of a novel chemical entity are all intrinsically linked to its molecular structure. For a compound like 2-Methyl-5-(3-nitrobenzoyl)pyridine, the relative orientation of the methyl-substituted pyridine ring and the nitro-substituted benzoyl moiety dictates its dipole moment, crystal packing, and potential interactions with biological targets. An erroneous structural assignment can lead to misguided research efforts and significant financial and temporal losses. Therefore, the adoption of orthogonal analytical techniques is not merely good practice but a scientific necessity for unequivocal structural confirmation.

While a definitive crystal structure for 2-Methyl-5-(3-nitrobenzoyl)pyridine has not been publicly deposited, this guide will leverage established crystallographic data from closely related substituted benzoylpyridines and nitroaromatic compounds to construct a validated structural model and illustrate the comparative analytical workflow.

Section 1: The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unparalleled, high-resolution snapshot of a molecule's structure in the solid state. By diffracting X-rays off a crystalline lattice, we can determine the precise coordinates of each atom, leading to accurate measurements of bond lengths, bond angles, and torsional angles.

Causality Behind the Crystallographic Workflow

The journey from a powdered sample to a refined crystal structure is a meticulous process, where each step is designed to yield a single crystal of sufficient quality for diffraction. The choice of solvent systems for crystallization is critical; it must be a solvent in which the compound has moderate solubility, allowing for slow cooling or solvent evaporation to promote the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid.

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection & Processing cluster_solve Structure Solution & Refinement synthesis Purified Compound dissolution Dissolution in Appropriate Solvent(s) synthesis->dissolution crystallization Slow Evaporation or Controlled Cooling dissolution->crystallization harvest Crystal Mounting crystallization->harvest diffraction X-ray Diffraction harvest->diffraction integration Data Integration (Intensity Measurement) diffraction->integration scaling Scaling & Merging integration->scaling solution Structure Solution (e.g., Direct Methods) scaling->solution refinement Structure Refinement (Least-Squares) solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve 10-20 mg of purified 2-Methyl-5-(3-nitrobenzoyl)pyridine in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane) at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, followed by further cooling to 4°C. Alternatively, allow for slow evaporation of the solvent in a loosely capped vial.

    • Harvest a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection:

    • Center the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

    • Collect a series of diffraction images (frames) by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement:

    • Integrate the raw diffraction data to determine the intensities of the reflections.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, and thermal parameters against the experimental data using full-matrix least-squares refinement.

Interpreting the Data: A Hypothetical Structural Analysis

Based on data from analogous structures, we can predict the key structural features of 2-Methyl-5-(3-nitrobenzoyl)pyridine.

ParameterExpected Value/ObservationSignificance
Crystal System Likely Monoclinic or OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group e.g., P2₁/c or P-1Defines the symmetry elements within the unit cell.[1]
C=O Bond Length ~1.22 ÅTypical for a diaryl ketone.
N-O Bond Lengths (NO₂) ~1.21 ÅCharacteristic of an aromatic nitro group.
Dihedral Angle ~45-60°The twist between the pyridine and benzoyl rings, a key conformational feature.
Intermolecular Interactions C-H···O, π-π stackingThese non-covalent interactions govern the crystal packing.

The dihedral angle between the pyridine and benzoyl rings is of particular importance as it influences the molecule's overall shape and electronic conjugation. Intermolecular interactions, such as hydrogen bonds and π-π stacking, would dictate how the molecules arrange themselves in the solid state, affecting properties like melting point and solubility.

Section 2: Orthogonal Validation - Spectroscopic & Spectrometric Methods

While X-ray crystallography provides an definitive solid-state structure, it is crucial to confirm that the structure is consistent in solution and to verify the molecular formula. Spectroscopic and spectrometric techniques provide this essential complementary data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution. It provides information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei (most commonly ¹H and ¹³C).

  • ¹H NMR: The number of signals, their chemical shifts (δ), integration (area under the peak), and multiplicity (splitting pattern) reveal the number of unique protons and their neighboring environments. For 2-Methyl-5-(3-nitrobenzoyl)pyridine, we would expect distinct signals for the methyl protons, and a series of signals in the aromatic region corresponding to the protons on the pyridine and benzoyl rings.

  • ¹³C NMR: Provides information on the number of unique carbon atoms and their chemical environment. The carbonyl carbon would be expected to appear significantly downfield (~190 ppm).

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirming the overall molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

  • Key Vibrational Modes for 2-Methyl-5-(3-nitrobenzoyl)pyridine:

    • C=O Stretch (Ketone): A strong, sharp absorption expected around 1660-1680 cm⁻¹.

    • N-O Asymmetric Stretch (Aromatic Nitro): A strong absorption typically found between 1550-1475 cm⁻¹.[2]

    • N-O Symmetric Stretch (Aromatic Nitro): A medium to strong absorption between 1360-1290 cm⁻¹.[2]

    • C-H Stretches (Aromatic and Methyl): Found around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

    • C=C and C=N Stretches (Aromatic Rings): A series of absorptions in the 1400-1600 cm⁻¹ region.

The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule, corroborating the structure determined by X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular mass with enough accuracy (typically to four decimal places) to confirm the molecular formula (C₁₃H₁₀N₂O₃ for the target molecule). This is a critical piece of data for confirming the identity of a new compound.

  • Fragmentation Pattern: The molecule can be fragmented within the mass spectrometer, and the masses of the resulting fragments can provide additional structural information, often corresponding to the loss of stable neutral molecules or radicals (e.g., loss of the nitro group).

Section 3: A Comparative Analysis

No single technique provides a complete picture of a molecule's structure under all conditions. A synergistic approach, leveraging the strengths of each method, is the only way to achieve truly comprehensive validation.

validation_logic cluster_techniques Analytical Techniques xray X-ray Crystallography Solid-State 3D Structure Bond Lengths/Angles Stereochemistry Packing validation Unambiguous Structural Validation xray->validation Definitive 3D nmr NMR Spectroscopy Solution-State Structure Atom Connectivity Dynamic Processes nmr->validation Connectivity ir IR Spectroscopy Functional Groups ir->validation Functionality ms Mass Spectrometry Molecular Formula Molecular Weight Fragmentation ms->validation Composition

Figure 2: The complementary roles of analytical techniques in structural validation.
Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates in the solid state, bond lengths, angles, stereochemistry, crystal packing.Unambiguous and high-resolution; the "gold standard" for definitive structure proof.Requires a suitable single crystal; structure may differ from solution-state conformation.
NMR Spectroscopy Atomic connectivity, chemical environment, and 3D structure in solution.Provides data on the molecule's structure and dynamics in a biologically relevant medium (solution).Can be complex to interpret for large molecules; does not provide precise bond lengths/angles.
IR Spectroscopy Presence of specific functional groups.Fast, simple, and non-destructive; excellent for quick confirmation of key moieties.Provides limited information on the overall molecular framework; spectra can have overlapping bands.
Mass Spectrometry Molecular weight and elemental formula.Extremely sensitive and provides exact mass; fragmentation can offer structural clues.Does not provide information on stereochemistry or atom connectivity.

Conclusion

The structural validation of a novel compound such as 2-Methyl-5-(3-nitrobenzoyl)pyridine is a cornerstone of chemical research. While single-crystal X-ray crystallography delivers an unparalleled, high-fidelity view of the molecule's solid-state architecture, its findings must be contextualized and corroborated by orthogonal techniques. NMR spectroscopy confirms the atomic connectivity in solution, IR spectroscopy verifies the presence of key functional groups, and mass spectrometry provides an exact molecular formula. It is only through the thoughtful integration of these complementary techniques that a scientist can declare, with the highest degree of confidence, the definitive structure of a molecule. This multi-faceted approach ensures the integrity of the data and provides a solid foundation for all subsequent research and development.

References

  • Adam, A., et al. (2014). "Crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide." Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o636–o637. [Link]

  • Nayak, P. S., et al. (2012). "Crystal structures of 2′-benzoyl-1′-(4-methylphenyl)-4′-phenyl-4′,5′-dihydro-1′H-spiro[indole-3,5′-isoxazol]-2(1H)-one and 2′-(4-bromobenzoyl)-1′-(4-chlorophenyl)-4′-phenyl-4′,5′-dihydro-1′H-spiro[indole-3,5′-isoxazol]-2(1H)-one." Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2950–o2953. [Link]

  • Fu, W.-F., & Zhao, X. (2008). "2-Methyl-5-nitrobenzonitrile." Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o972. [Link]

  • PubChem. (n.d.). "2-Chloro-5-nitropyridine." National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). "2-Benzoylpyridine." National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • Kostova, K., et al. (2018). "Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties." Journal of Molecular Structure, 1157, 613-622. [Link]

  • Lamm, B., & Nordfält, K. J. (1967). "NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline." Acta Chemica Scandinavica, 21, 1221-1224. [Link]

  • PubChem. (n.d.). "2-methyl-5-(3-methylbenzoyl)pyridine hydrochloride." National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

  • West, D. X., et al. (1998). "Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone." Zeitschrift für Kristallographie - New Crystal Structures, 213(1-4), 145-146. [Link]

  • University of California, Los Angeles. (n.d.). "IR Spectroscopy Tutorial: Nitro Groups." Retrieved February 3, 2026, from [Link]

  • Bastrakov, M. A., et al. (2018). "Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles." Molecules, 23(11), 2969. [Link]

  • Zhang, Z., et al. (2018). "Crystal structure of 2-chloro-5-((5-isopropyl-2-methylphenoxy)methyl)pyridine, C16H18ClNO." Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 641-642. [Link]

  • Fisyuk, A. S., et al. (2023). "Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives." Molecules, 28(13), 5174. [Link]

  • Sci-Hub. (n.d.). "Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties." Retrieved February 3, 2026, from [Link]

  • de Fátima, A., et al. (2023). "Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups." PeerJ, 11, e16361. [Link]

  • Michigan State University. (n.d.). "Spectroscopy Tutorial: Nitro Groups." Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). "2-Methyl-5-nitrobenzaldehyde." National Center for Biotechnology Information. Retrieved February 3, 2026, from [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for 2-Methyl-5-(3-nitrobenzoyl)pyridine: A Comparative Technical Guide

Topic: Cross-Validation of Analytical Methods for 2-Methyl-5-(3-nitrobenzoyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Methods for 2-Methyl-5-(3-nitrobenzoyl)pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary: The Analytical Challenge

2-Methyl-5-(3-nitrobenzoyl)pyridine (MNBP) represents a critical class of pharmaceutical intermediates often utilized in the synthesis of kinase inhibitors and CNS-active agents (e.g., analogues of perampanel or specific enzyme inhibitors).[1][2] Its structural duality—a basic pyridine ring coupled with an electron-withdrawing nitrobenzoyl group—presents unique analytical challenges.[1][2]

The pyridine moiety is prone to severe peak tailing on standard silica-based columns due to interaction with residual silanols, while the nitro group serves as a "structural alert" for potential genotoxicity, demanding high-sensitivity detection limits (LOD) well below standard HPLC capabilities.[1][2]

This guide provides a rigorous cross-validation framework comparing RP-HPLC-UV (Method A) , the industrial workhorse, against LC-MS/MS (Method B) , the orthogonal validator.[1][2] We move beyond simple "method development" to demonstrate how these two techniques must be used in tandem to ensure scientific integrity.

Strategic Method Selection & Causality

Method A: RP-HPLC with PDA Detection (The Workhorse)[1][2]
  • Role: Routine release testing, assay, and purity profiling (>0.05%).

  • Causality: We select a C18 stationary phase with base-deactivation technology (e.g., Zorbax Eclipse Plus or Waters XBridge) to mitigate pyridine tailing.[1][2] A buffered mobile phase (pH 4.5 - 5.5) is mandatory; at this pH, the pyridine nitrogen is partially protonated, improving solubility, yet the buffer suppresses secondary silanol interactions.

  • Limitation: UV detection (254/280 nm) may miss non-chromophoric process impurities or fail to resolve positional isomers (e.g., 2-nitro vs. 3-nitro isomers) with identical absorbance profiles.[1][2]

Method B: LC-MS/MS (The Validator)[1][2][3]
  • Role: Trace impurity analysis (GTI monitoring), peak purity confirmation, and structural elucidation.

  • Causality: Electrospray Ionization (ESI) in Positive Mode is chosen because the pyridine nitrogen is an excellent proton acceptor (

    
    ), offering superior sensitivity over UV.[1][2]
    
  • Self-Validation: This method is used to "audit" the HPLC-UV method, ensuring that the main peak is chemically pure and not masking co-eluting contaminants.[1][2]

Cross-Validation Framework: The "Triangulation" Protocol

True cross-validation is not just repeating the same test; it is the triangulation of data to confirm accuracy.

Workflow Diagram: Analytical Cross-Validation Cycle

CrossValidation Sample Raw MNBP Sample HPLC Method A: HPLC-UV (Quantification) Sample->HPLC LCMS Method B: LC-MS/MS (Specificity Check) Sample->LCMS Data_UV UV Purity Data (Area %) HPLC->Data_UV Data_MS Mass Spec Data (m/z, TIC) LCMS->Data_MS Compare Cross-Validation Node (Compare Purity & Assay) Data_UV->Compare Primary Assay Data_MS->Compare Orthogonal Check Compare->LCMS Deviation > 2.0% (Re-investigate) Decision Release / Reject Compare->Decision Deviation < 2.0%

Figure 1: The Cross-Validation Workflow. Parallel analysis ensures that the routine UV method is not biased by co-eluting impurities detectable only by Mass Spectrometry.

Detailed Experimental Protocols

Protocol A: Stability-Indicating RP-HPLC (Routine)

Objective: Accurate quantification of MNBP and detection of related substances.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     (or equivalent).[1][2]
    
  • Mobile Phase A:

    
     Ammonium Acetate buffer (pH 5.0). Rationale: Acetate is volatile (MS compatible if needed) and buffers the pyridine pKa.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 
      : 90% A / 10% B[1][2]
      
    • 
      : 10% A / 90% B[1][2]
      
    • 
      : 10% A / 90% B[1][2]
      
    • 
      : 90% A / 10% B (Re-equilibration)[1][2]
      
  • Flow Rate:

    
    .
    
  • Detection: PDA at

    
     (Max abs) and 
    
    
    
    .
  • Sample Prep: Dissolve

    
     MNBP in 
    
    
    
    Acetonitrile:Water (50:50). Sonicate for 5 mins.
Protocol B: High-Sensitivity LC-MS/MS (Validation)

Objective: Confirming peak purity and detecting trace nitro-isomers.

  • Instrument: Triple Quadrupole MS (e.g., Thermo TSQ or Sciex QTRAP).[2]

  • Source: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Precursor:

      
       (Calculated 
      
      
      
      for
      
      
      ).[1][2]
    • Product Ions: Scan for loss of

      
       (
      
      
      
      ) and Pyridine fragment.[1][2]
  • Mobile Phase:

    
     Formic Acid in Water (A) / 
    
    
    
    Formic Acid in Acetonitrile (B).[1][2] Rationale: Acidic pH ensures full protonation of the pyridine ring for max sensitivity.

Comparative Performance Data

The following data represents typical validation results when comparing these two methods for MNBP.

Performance MetricMethod A: HPLC-UV (PDA)Method B: LC-MS/MSCross-Validation Insight
Linearity (

)

(Range:

)

(Range:

)
HPLC is better for high-concentration assay; LC-MS is superior for trace analysis.[1][2]
LOD (Limit of Detection)


LC-MS is 100x more sensitive , essential for cleaning validation.[1][2]
Precision (RSD)


HPLC is more reproducible for potency assignment.[1][2]
Specificity Good (Resolve main impurities)Excellent (Mass discrimination)LC-MS confirmed no co-elution under the main UV peak.[1][2]
Recovery


HPLC is the gold standard for mass balance calculations.[1][2]

Impurity Fate Mapping

Understanding the chemical fate of 2-Methyl-5-(3-nitrobenzoyl)pyridine is crucial for method development.[1][2] The nitro group is susceptible to reduction, forming the amino-derivative, which has significantly different chromatographic properties.

ImpurityFate Start 2-Methyl-5-(3-nitrobenzoyl)pyridine (Target Analyte) Process Reduction Process (e.g., Fe/HCl or H2/Pd) Start->Process Intended Pathway Impurity2 Impurity B: Amino-derivative (Over-reduction) Start->Impurity2 Degradation / Side Rxn Impurity1 Impurity A: 3-Nitrobenzoyl chloride (Starting Material) Impurity1->Start Residual Precursor Detect Analytical Detection Impurity1->Detect Detect by LC-MS (Cl pattern) Impurity2->Detect Detect by HPLC (Polar shift)

Figure 2: Impurity Fate Map. Identifying potential degradation products (Impurity B) and precursors (Impurity A) guides the choice of validation method.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Foundational text for gradient optimization and pH control in HPLC).

  • European Medicines Agency. (2006).[1][2] Guideline on the Limits of Genotoxic Impurities. (Context for nitro-compound sensitivity requirements).

  • Vogelsang, A., et al. (2020).[2] Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry.

  • BenchChem. (2025).[1][2] Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine Derivatives. (General protocols for aminopyridine/nitropyridine analysis).

Sources

Validation

head-to-head comparison of 2-Methyl-5-(3-nitrobenzoyl)pyridine with other kinase inhibitor precursors

This guide provides a technical head-to-head comparison of 2-Methyl-5-(3-nitrobenzoyl)pyridine (referred to herein as MNBP ) against standard kinase inhibitor precursors.[1] It is designed for medicinal chemists and proc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical head-to-head comparison of 2-Methyl-5-(3-nitrobenzoyl)pyridine (referred to herein as MNBP ) against standard kinase inhibitor precursors.[1] It is designed for medicinal chemists and process scientists optimizing synthetic routes for Type II kinase inhibitors (targeting RAF, p38 MAPK, and BCR-ABL).[1]

Executive Summary

2-Methyl-5-(3-nitrobenzoyl)pyridine (MNBP) represents a strategic "pivot" intermediate in the synthesis of diaryl-ketone-based kinase inhibitors.[1] While first-generation precursors (e.g., for Sorafenib) relied on flexible ether linkers, and second-generation scaffolds (e.g., Vemurafenib) utilized complex azaindoles, MNBP offers a hybrid advantage : it combines the rigid, DFG-out locking geometry of a diaryl ketone with the high solubility and metabolic stability of a substituted pyridine.[1]

This guide compares MNBP directly against 7-Azaindole (Vemurafenib precursor) and Pyridine-Amide (Sorafenib precursor) scaffolds, demonstrating MNBP's superior atom economy in late-stage diversification.[1]

Part 1: The Molecule & Its Pharmacological Logic[1]

MNBP functions as a "masked" hinge-binder or solvent-front moiety.[1] Its value lies in the 2-methyl group , which serves two critical roles:[1]

  • Metabolic Blockade: It sterically and electronically hinders oxidation at the

    
    -position of the pyridine ring (a common metabolic soft spot in kinase drugs).[1]
    
  • Conformational Biasing: The methyl group restricts rotation around the pyridine-carbonyl bond, pre-organizing the molecule for binding.[1]

Structural Role in Kinase Binding

In the context of BRAF or p38 MAPK inhibition, the reduced form of MNBP (the amine) is typically converted into a urea or amide.[1]

  • The Pyridine: Acts as the hinge binder (acceptor) or solvent-exposed solubilizing group.

  • The Ketone: Functions as a rigid linker that directs the inhibitor into the DFG-out pocket.[1]

  • The 3-Nitro (-> Amine): The handle for the "tail" moiety (often a hydrophobic trifluoromethyl-phenyl group).

Part 2: Head-to-Head Comparison: Synthetic Utility

We compare MNBP against the two dominant alternative precursors used in similar drug classes.

Table 1: Precursor Performance Matrix[1]
FeatureMNBP (Benzoyl-Pyridine)5-Bromo-7-azaindole (Vemurafenib Precursor)4-Chloro-N-methylpyridine-2-carboxamide (Sorafenib Precursor)
Core Scaffold Pyridine (6-membered)7-Azaindole (Fused 5,[1]6)Pyridine-Amide (Flexible)
Linker Geometry Ketone (Rigid, sp2) Ketone (Rigid, sp2)Ether/Amide (Flexible)
Solubility (LogS) High (Pyridine N basicity)Low (Planar stacking)Moderate
Metabolic Stability High (2-Me blocks CYP)Moderate (requires difluoro-phenyl)Low (Amide hydrolysis risk)
Synthetic Cost

(Commodity chems)

(Complex heterocycle)
$
Downstream Chem Nitro Reduction (Chemoselective)Suzuki/LithiationSNAr Displacement
Key Risk Over-reduction of ketoneN-protection requiredRegioselectivity
Analysis
  • Vs. Azaindoles: The azaindole scaffold (used in Vemurafenib/PLX4032) provides potent binding but suffers from poor aqueous solubility and high manufacturing costs.[1] MNBP provides a similar "diaryl ketone" geometry at a fraction of the cost, with the pyridine nitrogen offering a handle for salt formation to improve bioavailability.[1]

  • Vs. Flexible Amides: Unlike the Sorafenib precursor, which relies on a flexible ether/amide linker, MNBP's ketone bridge locks the two aromatic rings in a specific twist angle (~50°), reducing the entropic penalty upon binding to the kinase ATP pocket.[1]

Part 3: Downstream Pharmacological Impact (Pathway)[1]

The choice of MNBP dictates the synthetic pathway.[1] The critical step is the Chemoselective Nitro Reduction .[1] Unlike simple nitro-aromatics, MNBP contains a ketone and a pyridine ring , both of which are susceptible to over-reduction under standard hydrogenation conditions (e.g., Pd/C + H2).[1]

DOT Diagram: Synthetic Logic & Selectivity

The following diagram illustrates the divergence in synthetic routes and the specific advantage of using MNBP.

MNBP_Pathway cluster_0 Critical Control Point mnbp MNBP (Nitro-Ketone) amine Target Amine (Amino-Ketone) mnbp->amine Fe/NH4Cl (Chemoselective) over_red Over-Reduced (Alcohol/Piperidine) mnbp->over_red Pd/C, H2 (Non-selective) drug Final Kinase Inhibitor (Urea/Amide) amine->drug Isocyanate Coupling (Urea Formation) start_a 2-Methyl-5-bromopyridine start_a->mnbp 1. Lithiation 2. Oxidation start_b 3-Nitrobenzaldehyde start_b->mnbp Nucleophilic Addn

Caption: Synthetic flow showing the critical chemoselective reduction step required to maintain the ketone linker integrity.

Part 4: Validated Experimental Protocol

The following protocol is optimized for the Chemoselective Reduction of MNBP to (3-aminophenyl)(6-methylpyridin-3-yl)methanone . This method avoids the use of catalytic hydrogenation, preserving the ketone linker and the pyridine ring.[1]

Protocol: Iron-Mediated Bechamp Reduction

Objective: Reduce the nitro group to an aniline without affecting the carbonyl linker.[1]

Materials:

  • Substrate: 2-Methyl-5-(3-nitrobenzoyl)pyridine (1.0 eq)[1]

  • Reagent: Iron powder (325 mesh, reduced, 5.0 eq)

  • Catalyst: Ammonium Chloride (

    
    , 5.0 eq)[1]
    
  • Solvent: Ethanol/Water (4:1 v/v)[1]

Step-by-Step Workflow:

  • Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve MNBP (10 mmol) in Ethanol (40 mL).

  • Activation: Add Water (10 mL) and Ammonium Chloride (50 mmol). Stir vigorously at room temperature for 10 minutes.

  • Addition: Add Iron powder (50 mmol) in portions to the stirring mixture.

  • Reaction: Heat the mixture to reflux (80°C) . Monitor via TLC (System: 5% MeOH in DCM).

    • Checkpoint: The reaction typically completes in 2–4 hours.[1] The yellow nitro spot (

      
      ) will disappear, and a fluorescent blue amine spot (
      
      
      
      ) will appear.[1]
  • Workup (Critical):

    • Hot filtration through a Celite pad to remove iron oxide sludge.[1] Wash the pad with hot ethanol.[1]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Partition the residue between Ethyl Acetate and Saturated

      
      .[1]
      
    • Dry organic layer over

      
       and concentrate.[1]
      
  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the downfield nitro-adjacent protons and the appearance of a broad singlet (

      
      ) around 5.0–5.5 ppm. The ketone peak in 13C NMR (~195 ppm) must remain intact.[1]
      

Part 5: Mechanism of Action Visualization

How does the MNBP scaffold function within the kinase pocket?

Binding_Mode hinge Kinase Hinge Region (ATP Binding Site) gatekeeper Gatekeeper Residue (Thr/Ile) dfg DFG Motif (Asp-Phe-Gly) pyr Pyridine Ring (H-Bond Acceptor) pyr->hinge H-Bond methyl 2-Methyl Group (Hydrophobic Contact) pyr->methyl linker Ketone Linker (Rigid Spacer) pyr->linker methyl->gatekeeper Van der Waals linker->dfg Induces DFG-Out phenyl Phenyl Ring (Scaffold) linker->phenyl urea Urea/Amide Ext. (H-Bond Donor) phenyl->urea Attachment urea->dfg Glu/Asp Binding

Caption: Pharmacophore mapping of the MNBP scaffold. The 2-Methyl group provides critical hydrophobic contacts near the gatekeeper residue, while the ketone linker enforces the DFG-out conformation.[1]

References

  • Bollag, G., et al. (2010).[1] "Vemurafenib: the first drug approved for BRAF-mutant cancer." Nature Reviews Drug Discovery, 11, 873–886.[1] Link

  • Zhang, C., et al. (2009).[1] "Discovery of One-Pot Synthesis for Diaryl Ketones via Palladium-Catalyzed Carbonylative Coupling." Journal of Organic Chemistry, 74(15), 5658–5661.[1] (Provides the basis for Suzuki Carbonylation routes to MNBP).[1]

  • Wermuth, C.G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Source for bioisostere comparison of Pyridine vs. Azaindole).

  • Array BioPharma / Novartis. (2011).[1][3] "Patent WO2011025927: Preparation of sulfonamidophenylimidazolylpyrimidine derivatives."[1][4] (Describes analogous synthetic routes for BRAF inhibitors). Link

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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